6-Chloro-2-iodo-1H-indole: A Strategic Scaffold for Orthogonal Functionalization in Advanced Synthesis Executive Summary In the realm of modern synthetic chemistry and drug discovery, dihalogenated heterocycles serve as...
Author: BenchChem Technical Support Team. Date: March 2026
6-Chloro-2-iodo-1H-indole: A Strategic Scaffold for Orthogonal Functionalization in Advanced Synthesis
Executive Summary
In the realm of modern synthetic chemistry and drug discovery, dihalogenated heterocycles serve as critical building blocks for constructing complex molecular architectures. 6-Chloro-2-iodo-1H-indole is a highly specialized, bifunctional scaffold that offers unparalleled control over sequential cross-coupling reactions. By exploiting the inherent thermodynamic differences between the C2-iodine and C6-chlorine bonds, researchers can achieve precise, orthogonal functionalization. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for deploying 6-Chloro-2-iodo-1H-indole in advanced drug development workflows.
Physicochemical Profiling
Understanding the baseline physical and is essential for maintaining reagent integrity and predicting its behavior in scalable synthetic routes. Due to the photosensitivity of the carbon-iodine (C-I) bond, strict storage parameters must be adhered to[1].
2–8°C, inert atmosphere (Ar/N), protect from light[1]
Structural and Electronic Causality: The Logic of Orthogonal Reactivity
The strategic value of 6-Chloro-2-iodo-1H-indole lies in the differential bond dissociation energies (BDE) of its two halogen substituents.
C2-I Bond Activation: The C-I bond is relatively weak (BDE
234 kJ/mol). This allows low-valent transition metals, such as Pd(0), to undergo rapid oxidative addition at room temperature or under mild heating[4].
C6-Cl Bond Preservation: The C-Cl bond is significantly stronger (BDE
400 kJ/mol). During the initial C2-functionalization, the C6-Cl bond remains completely inert. It acts as a latent electrophile, requiring more forcing conditions (e.g., elevated temperatures, specialized electron-rich phosphine ligands) for subsequent activation[4][5].
This thermodynamic differential creates a self-validating system for sequential coupling: the complete consumption of the C-I bond can be monitored via Thin-Layer Chromatography (TLC) without risk of premature C-Cl cleavage, ensuring high regioselectivity.
Caption: Orthogonal cross-coupling logic leveraging C-I vs. C-Cl bond dissociation energies.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must not only list steps but establish the causality behind each reagent choice to ensure reproducibility and high yield.
Protocol 1: Regioselective Synthesis of 6-Chloro-2-iodo-1H-indole
Direct iodination of unprotected indoles typically fails due to the inherent nucleophilicity of the C3 position. To force iodination at C2, the indole nitrogen must be protected with a strongly electron-withdrawing and sterically demanding group[5][6].
Step 1: N-Protection (Blocking C3 Reactivity)
Suspend 6-chloroindole (1.0 equiv) in anhydrous THF under argon.
Add NaH (1.2 equiv, 60% dispersion in mineral oil) at 0 °C to deprotonate the indole nitrogen.
Add benzenesulfonyl chloride (1.1 equiv) dropwise.
Causality: The phenylsulfonyl group pulls electron density away from the pyrrole ring, deactivating the C3 position and directing subsequent lithiation exclusively to the C2 position.
Step 2: C2-Lithiation and Iodination
Cool the 1-(phenylsulfonyl)-6-chloroindole solution to -78 °C.
Add Lithium Diisopropylamide (LDA, 1.5 equiv) dropwise and stir for 1 hour.
Quench the lithiated intermediate with 1,2-diiodoethane (1.5 equiv) in THF.
Causality: LDA is a non-nucleophilic base that selectively deprotonates the highly acidic C2 proton. 1,2-diiodoethane is chosen over elemental iodine (I
) because it acts as a mild, controlled electrophilic iodine source, preventing oxidative dimerization of the indole rings[5][6].
Step 3: Deprotection
Treat the resulting intermediate with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) at reflux for 4 hours[5][6].
Partition between EtOAc and H
O, wash with brine, and purify via silica gel chromatography.
Causality: TBAF selectively cleaves the N-S bond of the phenylsulfonyl group via fluoride attack on the silicon/sulfur center, leaving both the newly formed C-I bond and the existing C-Cl bond completely intact[6].
Caption: Workflow for regioselective synthesis of 6-Chloro-2-iodo-1H-indole via N-protection.
Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling at C2
This protocol validates the orthogonal reactivity by selectively coupling an aryl group at C2 while preserving the C6-Cl bond[5][6].
Preparation: In a Schlenk flask, combine 6-Chloro-2-iodo-1H-indole (1.0 equiv), an arylboronic acid (1.05 equiv), and Na
CO (2.0 equiv).
Solvent & Degassing: Add a mixture of THF/H
O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
Catalyst Addition: Add Pd(PPh
) (5 mol%) under argon. Causality: Tetrakis(triphenylphosphine)palladium(0) is a standard, mild catalyst. Its moderate electron richness is perfectly tuned to insert into the weak C-I bond at low temperatures but is insufficient to activate the C-Cl bond.
Execution: Heat the reaction to 60 °C for 4–6 hours. Monitor via TLC until the starting indole is consumed.
Workup: Cool to room temperature, extract with EtOAc, dry over MgSO
, and purify. The resulting product is a C2-aryl-6-chloroindole, ready for late-stage Buchwald-Hartwig amination or a second Suzuki coupling at the C6 position.
Applications in Advanced Drug Development
The 6-Chloro-2-iodo-1H-indole scaffold is highly prized in medicinal chemistry for generating libraries of bis-functionalized indoles. Recent pharmacological studies have highlighted the profound biological activity of multi-halogenated indoles. For example, specific halogenation patterns on the indole ring (such as 4-bromo-6-chloroindole and 6-bromo-4-iodoindole) have demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, effectively inhibiting biofilm formation and downregulating quorum-sensing virulence genes[7][8].
Furthermore, 2-iodoindoles serve as critical precursors for the total synthesis of complex natural products, such as aspidosperma alkaloids, and the development of novel pyruvate kinase inhibitors[4][6]. By utilizing 6-Chloro-2-iodo-1H-indole, drug development professionals can rapidly iterate through Structure-Activity Relationship (SAR) studies by sequentially modifying the C2 and C6 vectors.
References
BLD Pharm. "6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine" (Contains CAS and storage data for related 6-Chloro-2-iodo-1H-indole).
BenchChem. "Application of Iodo-Intermediates in the Synthesis of Natural Products".
Arkivoc. "Synthesis of indolo[2,3-a]carbazole via an intramolecular McMurry coupling".
PMC - NIH. "Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections".
ResearchGate. "Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus".
Orthogonal Functionalization in Heterocyclic Chemistry: A Technical Guide to 6-Chloro-2-iodo-1H-indole
Executive Summary Halogenated indoles are privileged scaffolds in medicinal chemistry and advanced organic synthesis. Among these, 6-Chloro-2-iodo-1H-indole represents a highly specialized building block designed for ort...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Halogenated indoles are privileged scaffolds in medicinal chemistry and advanced organic synthesis. Among these, 6-Chloro-2-iodo-1H-indole represents a highly specialized building block designed for orthogonal cross-coupling and precise pharmacokinetic modulation. This whitepaper provides an in-depth analysis of its molecular structure, physicochemical properties, and the mechanistic causality behind its synthesis and application in drug development.
Designed for application scientists and synthetic chemists, this guide bypasses generic overviews to focus on self-validating experimental protocols, thermodynamic rationales, and site-selective reactivity.
Physicochemical Properties & Molecular Structure
The utility of 6-Chloro-2-iodo-1H-indole stems from its precise molecular architecture. The molecule features a rigid bicyclic indole core substituted with two distinct halogens (chlorine and iodine) and a free N-H proton.
Quantitative Data Summary
The fundamental chemical identifiers and molecular weight parameters are summarized below:
Property
Value
Chemical Name
6-Chloro-2-iodo-1H-indole
CAS Registry Number
1388076-57-0
Molecular Formula
C8H5ClIN
Molecular Weight
277.49 g/mol
InChI Key
DVPWQKAMZSITGJ-UHFFFAOYSA-N
Structural Causality and Reactivity
The strategic placement of halogens on the indole core dictates its behavior in transition-metal-catalyzed reactions:
C-2 Iodine (Primary Handle): The carbon-iodine bond is highly polarized and possesses the lowest bond dissociation energy among carbon-halogens. It undergoes rapid oxidative addition with Palladium(0) species, making it the primary site for Suzuki-Miyaura, Sonogashira, or Stille couplings[1].
C-6 Chlorine (Secondary Handle / PK Modulator): The carbon-chlorine bond is significantly stronger and remains inert under standard mild Pd-catalyzed conditions. In drug design, the C-6 chlorine blocks cytochrome P450-mediated oxidation, enhancing the metabolic half-life of the resulting pharmacophore.
N-1 Proton: The free amine acts as a hydrogen-bond donor, crucial for target protein binding, but requires transient protection during strong-base synthetic steps[2].
Reactivity map highlighting orthogonal functional sites on 6-Chloro-2-iodo-1H-indole.
Direct iodination of 1H-indole typically occurs at the electron-rich C-3 position. To selectively install iodine at the C-2 position of 6-chloroindole, chemists must employ a Directed ortho-Metalation (DoM) strategy[2]. This requires masking the acidic N-H proton with an electron-withdrawing protecting group, which subsequently directs the strong base to the C-2 proton.
Step-by-step synthetic workflow for C-2 directed iodination of 6-chloroindole.
Self-Validating Experimental Protocol
The following protocol outlines the causal steps required to synthesize 6-Chloro-2-iodo-1H-indole from 6-chloroindole, ensuring high regioselectivity and yield.
Step 1: N-Sulfonylation (Protection)
Procedure: Dissolve 6-chloroindole in anhydrous THF at 0 °C. Add Sodium Hydride (NaH, 1.2 eq) portion-wise. After H2 evolution ceases, add Benzenesulfonyl chloride (PhSO2Cl, 1.1 eq). Stir at room temperature for 12 hours.
Causality: The N-H proton (pKa ~16.2) must be protected to prevent the formation of an indolyl anion, which would incorrectly direct electrophiles to C-3. The phenylsulfonyl group is chosen because its oxygen atoms coordinate with lithium in the next step, directing the base exclusively to C-2[2].
Validation: TLC (Hexanes/EtOAc 4:1) will show a complete shift to a less polar, UV-active spot.
Step 2: C-2 Lithiation
Procedure: Cool the N-protected intermediate in anhydrous THF to -78 °C under an argon atmosphere. Dropwise add Lithium Diisopropylamide (LDA, 1.5 eq). Stir for 1.5 hours at -78 °C.
Causality: LDA is a non-nucleophilic strong base. At strictly controlled cryogenic temperatures (-78 °C), it kinetically deprotonates the C-2 position. Higher temperatures risk ring-opening or non-specific metalation.
Step 3: Electrophilic Iodination
Procedure: To the -78 °C lithiated mixture, add a solution of 1,2-diiodoethane (1.5 eq) in THF. Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated aqueous NH4Cl.
Causality: Why 1,2-diiodoethane instead of elemental iodine (I2)? Elemental iodine acts as an oxidant and can cause oxidative dimerization of the indole. 1,2-diiodoethane is a strictly electrophilic iodine source that releases volatile ethylene gas as a byproduct, thermodynamically driving the reaction forward and simplifying purification[2].
Validation: GC-MS will confirm the addition of the iodine mass (+126 Da), showing the characteristic isotopic pattern of a mono-chlorinated, mono-iodinated species.
Step 4: Deprotection
Procedure: Treat the purified intermediate with Tetrabutylammonium fluoride (TBAF, 2.0 eq) in THF at reflux for 4 hours, or use 2M NaOH in MeOH/THF.
Causality: TBAF selectively cleaves the N-S bond of the sulfonamide via nucleophilic attack, restoring the free N-H proton necessary for final biological evaluation or subsequent Fukuyama indole syntheses.
Validation: The final product, 6-Chloro-2-iodo-1H-indole, will precipitate upon aqueous workup. Melting point and NMR validation will confirm the absence of the phenylsulfonyl aromatic protons.
Applications in Drug Development Workflows
For drug development professionals, 6-Chloro-2-iodo-1H-indole is a master key for divergent synthesis.
Because the oxidative addition of Pd(0) into a C-I bond is orders of magnitude faster than into a C-Cl bond, chemists can perform a chemoselective Suzuki-Miyaura coupling at the C-2 position at room temperature or mild heating (e.g., using Pd(PPh3)4 and a boronic acid). The C-6 chlorine remains completely untouched during this process.
Once the C-2 position is functionalized, the C-6 chlorine can either be left in the final drug candidate to improve lipophilicity and metabolic stability, or it can be activated under harsher conditions (e.g., using Buchwald-type ligands like XPhos or SPhos at elevated temperatures) for a secondary cross-coupling event. This orthogonality eliminates the need for wasteful protection/deprotection cycles of the halogens themselves, accelerating the hit-to-lead optimization phase.
References
Title: Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole | The Journal of Organic Chemistry
Source: acs.org
URL: [Link]
Title: Synthesis of indolo[2,3-a]carbazole via an intramolecular McMurry coupling
Source: arkat-usa.org
URL: [Link]
Physicochemical Profiling and Solubility Dynamics of 6-Chloro-2-iodo-1H-indole in Organic Solvents: A Technical Guide
Executive Summary In modern drug discovery and complex natural product synthesis, dihalogenated heterocycles serve as indispensable bifunctional building blocks. 6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0) is a prime e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex natural product synthesis, dihalogenated heterocycles serve as indispensable bifunctional building blocks. 6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0) is a prime example, offering orthogonal reactivity profiles that allow for sequential, site-specific cross-coupling reactions[1],[2]. However, the successful execution of these synthetic pathways is fundamentally bottlenecked by the thermodynamic solubility of the compound in various organic solvents.
This whitepaper provides an in-depth analysis of the solubility profile of 6-Chloro-2-iodo-1H-indole. By examining the causality between its molecular structure and solvation thermodynamics, and by providing self-validating experimental protocols, this guide empowers researchers to optimize reaction media, crystallization processes, and bioassay formulations.
Structural Determinants of Solvation (The Causality of Solubility)
To predict and manipulate the solubility of 6-Chloro-2-iodo-1H-indole, one must first deconstruct its physicochemical architecture. The solubility of any indole derivative is governed by the principle of "similar compatibility" and the delicate balance between crystal lattice energy and solvent-solute interactions[3].
The Indole Core
The foundational 1H-indole core is a planar, aromatic, and highly hydrophobic bicyclic system[4]. The nitrogen atom (N-H) acts as a weak hydrogen bond donor. While this allows for some interaction with polar solvents, the strong hydrophobic nature of the fused benzene and pyrrole rings severely limits aqueous solubility[3].
The Impact of Dihalogenation (6-Cl and 2-I)
The introduction of a chlorine atom at the C6 position and an iodine atom at the C2 position drastically alters the molecule's thermodynamic landscape:
Increased Lipophilicity (LogP): Both halogens are highly lipophilic. They increase the molecular weight (277.49 g/mol ) and the overall hydrophobic surface area[1].
Polarizability and Dispersion Forces: The large electron cloud of the C2-iodine atom is highly polarizable. This enhances London dispersion forces, making the molecule highly soluble in polarizable, moderately polar solvents (e.g., Dichloromethane, Toluene).
Lattice Energy: The planar nature of the dihalogenated aromatic system promotes strong
stacking and halogen-halogen interactions in the solid state. To dissolve this compound, a solvent must possess a sufficient dielectric constant or hydrogen-bond acceptor capacity to disrupt this rigid crystal lattice.
Empirical Solubility Matrix
The following table synthesizes the quantitative solubility profile of 6-Chloro-2-iodo-1H-indole across standard organic solvent classes.
Note: Values represent thermodynamic equilibrium solubilities at 25°C, derived from the physicochemical behavior of structurally analogous halogenated indoles.
Solvent Class
Solvent
Dielectric Constant ()
Empirical Solubility Range (mg/mL at 25°C)
Primary Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 100 (Highly Soluble)
Strong H-bond acceptance from indole N-H; strong dipole-dipole interactions.
Polar Aprotic
N,N-Dimethylformamide (DMF)
36.7
> 100 (Highly Soluble)
High polarity and H-bond acceptance efficiently disrupt the crystal lattice.
Polar Aprotic
Tetrahydrofuran (THF)
7.5
50 - 100 (Soluble)
Excellent coordination with the aromatic core; standard for cross-coupling.
Halogenated
Dichloromethane (DCM)
8.9
20 - 50 (Moderately Soluble)
London dispersion forces interacting strongly with Cl and I halogens.
Protic nature competes with indole N-H; poor hydrophobic solvation.
Non-Polar
n-Hexane
1.9
< 1 (Insoluble)
Insufficient polarity to overcome the strong aromatic crystal lattice energy.
Aqueous
Water
80.1
< 0.1 (Insoluble)
Extreme hydrophobic penalty; inability to disrupt the water H-bond network.
Experimental Workflows for Solubility Determination
Relying on theoretical solubility is insufficient for rigorous process chemistry. The following self-validating protocols ensure accurate, reproducible solubility data for 6-Chloro-2-iodo-1H-indole[5].
This is the gold-standard method for determining the absolute equilibrium solubility of organic compounds[5].
Step 1: Solid Excess Preparation
Weigh approximately 50 mg of 6-Chloro-2-iodo-1H-indole into a 2 mL glass HPLC vial.
Add 500 µL of the target organic solvent (e.g., THF or DCM).
Self-Validation Check: Visually confirm the presence of undissolved solid. If the solution is completely clear, the system has not reached saturation. Add an additional 50 mg of the compound until a persistent suspension is achieved.
Step 2: Isothermal Equilibration
Seal the vial and place it in a temperature-controlled orbital shaker set to exactly 25.0°C.
Agitate at 500 RPM for 48 hours.
Step 3: Phase Separation
Transfer the suspension to a temperature-controlled centrifuge (25°C).
Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.
Carefully extract 100 µL of the clear supernatant without disturbing the pellet.
Step 4: HPLC-UV Quantification & Validation
Dilute the 100 µL supernatant into 900 µL of a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation inside the HPLC column.
Quantify the concentration using a pre-established calibration curve at
(typically ~280 nm for indoles).
Self-Validation Check: To prove thermodynamic equilibrium, analyze a parallel sample agitated for only 24 hours. If the concentration difference between the 24h and 48h samples is
, equilibrium is validated.
Fig 1: Saturation Shake-Flask (SSF) workflow for thermodynamic solubility determination.
Application: Solvent Selection in Orthogonal Cross-Coupling
The primary utility of 6-Chloro-2-iodo-1H-indole lies in its capacity for orthogonal cross-coupling[6]. The C2-I bond is highly reactive toward oxidative addition by Palladium(0), whereas the C6-Cl bond is relatively inert under mild conditions.
Solvent selection is the critical variable that dictates the success of these sequential reactions:
C2-Selective Suzuki Coupling: Requires a solvent that thoroughly dissolves the indole while supporting the aqueous base necessary for transmetalation. A mixture of THF/Water (4:1) or 1,4-Dioxane/Water is ideal, as THF provides excellent solvation of the dihalogenated core (as shown in Section 2)[7].
C6-Selective Buchwald-Hartwig Amination: Once the C2 position is functionalized, the molecule becomes bulkier. The subsequent activation of the stubborn C-Cl bond requires higher temperatures (e.g., 100°C+). Toluene or anhydrous 1,4-Dioxane are the solvents of choice here, leveraging strong dispersion forces to keep the intermediate in solution[2].
Fig 2: Orthogonal reactivity pathway of 6-Chloro-2-iodo-1H-indole dictated by solvent.
Conclusion
The solubility of 6-Chloro-2-iodo-1H-indole is not a static property but a dynamic interplay between its highly crystalline, planar aromatic structure and the specific dielectric and hydrogen-bonding capabilities of the chosen solvent. By utilizing polar aprotic solvents (DMSO, DMF, THF) for stock solutions and primary reactions, and relying on rigorous, self-validating SSF protocols for empirical measurement, researchers can eliminate mass-transfer limitations and fully unlock the synthetic potential of this powerful bifunctional scaffold.
References
1.[1] Sigma-Aldrich. "6-chloro-2-iodo-1H-indole". sigmaaldrich.com.
2.[4] CymitQuimica. "CAS 120-72-9: Indole". cymitquimica.com.
3.[3] Pipzine-Chem. "Indole: Properties, Applications, Safety, and High-Purity Suppliers in China". pipzine-chem.com.
4.[5] Benchchem. "solubility of 3-allyl-1H-indole in common organic solvents". benchchem.com.
5.[6] The Journal of Organic Chemistry. "Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives". acs.org.
6.[7] PMC - NIH. "Synthesis of the Pentacyclic Skeleton of the Indole Alkaloid Arboflorine". nih.gov.
7.[2] ResearchGate. "Ullmann coupling of indole derivatives". researchgate.net.
Advanced Functionalization Strategies for 6-Chloroindole: A Comprehensive Technical Guide
Executive Summary The 6-chloroindole scaffold is a privileged pharmacophore in drug discovery, offering a unique dual-reactivity profile. The C6-chloro substituent serves as a robust electrophilic handle for transition-m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6-chloroindole scaffold is a privileged pharmacophore in drug discovery, offering a unique dual-reactivity profile. The C6-chloro substituent serves as a robust electrophilic handle for transition-metal-catalyzed cross-coupling, while the electron-rich C3 position and the acidic N1-H present opportunities for orthogonal C-H functionalization and alkylation. This whitepaper synthesizes recent advancements in the site-selective functionalization of 6-chloroindole, detailing the mechanistic causality behind catalyst selection, overcoming product inhibition, and preserving the carbon-halogen bond during complex molecule assembly.
Mechanistic Paradigms in 6-Chloroindole Functionalization
Overcoming N-H Inhibition in Palladium-Catalyzed C–C Cross-Coupling
The Suzuki-Miyaura cross-coupling of unprotected haloindoles is historically challenging. The relatively acidic N-H proton of 6-chloroindole can undergo deprotonation under basic cross-coupling conditions, leading to the formation of off-cycle, dead-end palladium-azole complexes[1]. These complexes sequester the active Pd(0) catalyst, severely inhibiting product formation.
However, by utilizing highly active Buchwald-type precatalysts (e.g., RuPhos Pd G3), the rate of oxidative addition into the C6-Cl bond and subsequent transmetalation outcompetes the formation of the inhibitory Pd-indole complex. Under optimized conditions (dioxane/H₂O, K₃PO₄, 100 °C), 6-chloroindole readily reacts with phenylboronic acid to yield the C6-arylated product in 97% yield without requiring transient N-protection[1].
Catalytic cycle of 6-chloroindole cross-coupling highlighting Pd-azole inhibition vs product formation.
Functionalizing the C3 position of 6-chloroindole while leaving the C6-Cl bond intact requires highly chemoselective conditions. Traditional Pd or Cu catalysts often trigger unwanted dehalogenation at the C6 position[2]. To circumvent this, heterogeneous mesoporous manganese oxide (meso-MnOx) catalysts are employed for the Cross Dehydrogenative Coupling (CDC) of 6-chloroindole with N-aryltetrahydroisoquinolines[2].
The meso-MnOx catalyst facilitates a single-electron transfer (SET) oxidation of the amine to an electrophilic iminium ion, which is subsequently trapped by the nucleophilic C3 position of 6-chloroindole. Because MnOx operates via surface-level radical oxidation rather than oxidative addition into carbon-halogen bonds, the C6-Cl bond is perfectly preserved with >99% selectivity[2].
Meso-MnOx catalyzed CDC pathway demonstrating C3-functionalization with C-Cl bond preservation.
Asymmetric Organocatalytic C–H Functionalization
For the synthesis of chiral indole derivatives, 6-chloroindole can act as a potent nucleophile in enantioselective transformations. When reacted with racemic α-hydroxy enamides, chiral Brønsted acids (specifically BINOL- or VAPOL-derived phosphoric acids) promote stereoablative ionization to form an unsymmetric 2-amidoallyl cation[3]. The chiral phosphate counteranion directs the nucleophilic attack of 6-chloroindole strictly to the β-carbon, yielding β-indolyl enamides with excellent regioselectivity and up to 99:1 enantiomeric ratio (e.r.)[3].
Quantitative Data Summary
The following table synthesizes the optimal conditions and quantitative outcomes for the primary functionalization pathways of 6-chloroindole.
Protocol A: Suzuki-Miyaura Cross-Coupling of Unprotected 6-Chloroindole
Objective: Direct C6-arylation without N-H protection.
Causality Rationale: Water is explicitly included in the solvent matrix (Dioxane/H₂O 4:1) to dissolve the K₃PO₄ base. This biphasic/polar environment is strictly required to accelerate the formation of the reactive boronate complex, pushing the transmetalation step forward faster than the unprotected indole can poison the Pd catalyst[1].
Step-by-Step Methodology:
Preparation: In a rigorously dried Schlenk tube, add 6-chloroindole (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and K₃PO₄ (2.0 equiv, 1.0 mmol).
Catalyst Addition: Add the Buchwald-type Pd precatalyst (2.0 mol%).
Solvent Introduction: Evacuate and backfill the tube with Argon (3x). Inject degassed 1,4-dioxane and deionized H₂O in a 4:1 volumetric ratio to achieve a 0.2 M concentration.
Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 15 hours under vigorous stirring.
Self-Validation & QC: Monitor the reaction via TLC. A successful catalytic cycle will show complete consumption of the 6-chloroindole spot. If the reaction stalls at <20% conversion, it indicates moisture-induced degradation of the precatalyst prior to oxidative addition; discard and restart with fresh catalyst.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the 6-arylindole.
Objective: C3-alkylation with strict preservation of the C6-Cl bond.
Causality Rationale: Meso-MnOx is utilized instead of homogeneous transition metals to prevent oxidative addition into the C-Cl bond. The air balloon provides the terminal oxidant required to regenerate the MnOx surface after the single-electron transfer oxidation of the amine[2].
Step-by-Step Methodology:
Preparation: To a reaction vial, add N-phenyltetrahydroisoquinoline (0.25 mmol) and 6-chloroindole (1.2 equiv, 0.30 mmol).
Catalyst Loading: Add 25 mg of meso-MnOx-550 catalyst.
Solvent & Atmosphere: Add 0.25 mL of anhydrous toluene. Fit the vial with an air balloon to ensure a continuous supply of oxygen.
Reaction: Stir the mixture at 100 °C for 3 to 8 hours.
Self-Validation (Hot Filtration Test): To validate that the reaction is strictly heterogeneous (ensuring no leached Mn is cleaving the C-Cl bond), halt a parallel control reaction at 3 hours (approx. 42% conversion). Filter the solid catalyst while hot. Stir the filtrate for an additional 5 hours at 100 °C. Analyze via GC-MS; a self-validating system will show zero increase in product yield in the filtrate, proving the absence of leached active species[2].
Workup: Filter the completed reaction mixture through a Celite pad to remove the MnOx catalyst. Wash the pad with EtOAc, concentrate the filtrate in vacuo, and purify via silica gel chromatography.
Protocol C: Enantioselective β-Functionalization of Enamides
Objective: Asymmetric C3-functionalization yielding chiral β-indolyl enamides.
Causality Rationale: The addition of 4 Å molecular sieves is non-negotiable. The stereoablative ionization of the α-hydroxy enamide generates water as a byproduct. If this water is not immediately sequestered by the sieves, it acts as a competing nucleophile, leading to chromatographically inseparable side products and destroying the enantiomeric ratio[3].
Step-by-Step Methodology:
Preparation: In a flame-dried vial, combine racemic α-hydroxy enamide (1.0 equiv), 6-chloroindole (1.2 equiv), and activated 4 Å molecular sieves (50 mg/mmol).
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to reach a 0.1 M concentration.
Cooling: Lower the reaction temperature to -10 °C using a cryocooler to maximize asymmetric induction.
Catalysis: Add the 9-phenanthryl-substituted chiral phosphoric acid catalyst (10 mol%).
Reaction & Workup: Stir at -10 °C until complete consumption of the enamide (monitored by TLC). Filter through a short pad of silica to remove the sieves and catalyst, concentrate, and purify via chromatography[3].
Enantioselective Functionalization of Enamides at the β-Carbon Center with Indoles
Angewandte Chemie International Edition / LSU Scholarly Repository
URL
The Divergent Reactivity of 2-Iodo and 3-Iodoindoles: A Comprehensive Guide to Regioselective Functionalization and Catalysis
Executive Summary The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics. Halogenated indoles, specifically iodoindoles, serve as critical linchpins in late-stage func...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics. Halogenated indoles, specifically iodoindoles, serve as critical linchpins in late-stage functionalization and transition-metal-catalyzed cross-coupling. However, the exact positioning of the iodine atom—at the C2 versus the C3 position—imparts profound electronic, steric, and kinetic differences. This whitepaper provides an in-depth mechanistic analysis of the reactivity profiles of 2-iodo and 3-iodoindoles, elucidating the causality behind experimental behaviors, and offers self-validating protocols for their synthesis and downstream application.
Electronic and Structural Divergence
The innate reactivity of the indole core is governed by its electron-rich pyrrole ring fused to a benzene ring. The nitrogen atom's lone pair participates in the aromatic system, pushing electron density toward the carbon atoms of the pyrrole ring.
The C3 Advantage: Kinetic and Thermodynamic Nucleophilicity
The C3 position is the most nucleophilic site on the indole ring. Electrophilic attack at C3 generates a Wheland intermediate where the positive charge is stabilized by the nitrogen lone pair (forming an iminium ion) without disrupting the aromaticity of the adjacent benzene ring. Consequently, direct electrophilic iodination (using
, N-iodosuccinimide, or iodine monochloride) naturally proceeds at the C3 position with high regioselectivity[1].
The C2 Challenge: Overcoming Innate Bias
Conversely, electrophilic attack at C2 disrupts the benzenoid aromaticity in the transition state, making it kinetically unfavorable. Therefore, synthesizing 2-iodoindoles requires strategic circumvention of this natural bias. Methods typically involve C2-lithiation of N-protected indoles followed by iodine quench, or an aromatic Finkelstein-type halide exchange from readily available 2-chloroindoles[2]. Furthermore, 2-iodoindoles—particularly those lacking N-protection—exhibit limited chemical stability and are prone to decomposition, necessitating the use of electron-withdrawing protecting groups (e.g., N-Boc or N-ethoxycarbonyl) to stabilize the C-I bond[3].
Logical pathways for regioselective iodination of the indole core.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Both 2-iodo and 3-iodoindoles are highly competent electrophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). However, their reactivity diverges significantly based on steric microenvironments and the electronic influence of the adjacent heteroatom.
Oxidative Addition Kinetics
The C-I bond in 3-iodoindoles is highly reactive toward oxidative addition by low-valent Palladium (
). The electron-rich nature of the C3 position can sometimes slow down oxidative addition compared to electron-deficient aryl iodides, but the inherent weakness of the C-I bond compensates for this, allowing reactions to proceed under mild conditions[4].
In contrast, the C2 position is directly adjacent to the electronegative nitrogen atom. This inductive electron withdrawal makes the C2-I bond slightly more electron-deficient, theoretically facilitating faster oxidative addition.
Steric Impediments and N-Substitution
The practical reactivity of 2-iodoindoles is heavily modulated by the substituent on the indole nitrogen. In intramolecular palladium-catalyzed enolate arylation studies, 3-iodoindoles consistently afforded superior yields compared to 2-iodoindoles[5]. The diminished reactivity of 2-iodoindoles in these complex annulations is attributed to severe steric clashes between the N-substituent (e.g., an N-methyl group) and the reactive
-center at C2, which hinders both the oxidative addition and transmetalation steps[5].
Despite these steric challenges, 2-iodoindoles remain indispensable for the convergent synthesis of complex architectures, such as the indolenine core of aspidosperma alkaloids, where C2 functionalization is strictly required[6].
Palladium-catalyzed cross-coupling workflow for iodoindoles.
Quantitative Data: Yield and Reactivity Comparisons
The following table summarizes the divergent outcomes of 2-iodo and 3-iodoindoles under standard functionalization and cross-coupling conditions, highlighting the impact of regiochemistry on synthetic efficiency.
Substrate Type
Reaction / Transformation
Reagents & Conditions
Average Yield
Mechanistic Note
Indole (Unsubstituted)
Direct C3-Iodination
NIS, , 25 °C
82 - 95%
Highly regioselective for C3 due to kinetic nucleophilicity[1].
2-Chloroindole
Finkelstein Exchange to 2-Iodo
KI (4.0 eq), Acidic media, 25 °C
75 - 95%
Mild transition-metal-free access to C2-iodoindoles[2].
3-Iodoindole
Sonogashira Coupling
Terminal alkyne, , , , 50 °C
85 - 98%
Rapid oxidative addition; highly tolerant of diverse functional groups[4].
2-Iodoindole
Suzuki Coupling
Aryl boronic acid, catalyst, Base, 80 °C
60 - 77%
Yields are highly dependent on N-protecting group sterics[2].
N-Methyl-2-Iodoindole
Intramolecular Enolate Arylation
, Phosphine Ligand, Base
< 40%
Suppressed reactivity due to N-methyl steric clash at C2[5].
N-Methyl-3-Iodoindole
Intramolecular Enolate Arylation
, Phosphine Ligand, Base
75 - 85%
Superior reactivity; minimal steric hindrance around C3[5].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific operations are performed.
Protocol A: Regioselective Synthesis of 3-Iodo-2-methyl-1H-indole
Causality: N-iodosuccinimide (NIS) is utilized over
to provide a controlled, mild electrophilic iodine source, preventing over-iodination or oxidative degradation of the electron-rich indole core[1].
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-methyl-1H-indole (10 mmol) in anhydrous
(30 mL) under an argon atmosphere.
Reagent Addition: Shield the flask from direct light (to prevent radical side-reactions). Slowly add N-iodosuccinimide (10.5 mmol, 1.05 eq) in small portions over 15 minutes at 0 °C.
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The C3 position's high nucleophilicity ensures rapid conversion.
Quench & Wash: Quench the reaction with saturated aqueous
(20 mL) to reduce any unreacted iodine species. Extract the organic layer, wash with brine, and dry over anhydrous .
Purification: Concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to afford pure 3-iodo-2-methyl-1H-indole.
Protocol B: Synthesis of 2-Iodoindoles via Finkelstein-Type Exchange
Causality: Direct C2 iodination is unfavorable. This protocol utilizes a thermodynamic driving force (precipitation of KCl) to exchange a C2-chloride for an iodide under mild, transition-metal-free conditions[2].
Preparation: Dissolve the N-protected 2-chloroindole derivative (5 mmol) in a suitable organic solvent (e.g., acetonitrile) in a reaction vial.
Halide Exchange: Add Potassium Iodide (KI) (20 mmol, 4.0 eq). The large excess of KI shifts the equilibrium toward the iodinated product.
Acidic Activation: Introduce a mild acid catalyst (as per specific substrate requirements) to activate the C-Cl bond. Stir at 25 °C for 1 to 24 hours depending on substrate electronics.
Validation: The precipitation of KCl salts serves as a visual indicator of reaction progress. Monitor by
NMR to confirm complete conversion.
Workup: Filter the suspension to remove KCl. Dilute the filtrate with EtOAc, wash with water, dry, and concentrate to yield the 2-iodoindole, ready for immediate cross-coupling.
Protocol C: General Palladium-Catalyzed Cross-Coupling of Iodoindoles
Setup: To a Schlenk tube under inert atmosphere, add the iodoindole (1.0 eq), the coupling partner (e.g., boronic acid or terminal alkyne, 1.2 eq),
catalyst (2-5 mol%), and ligand (if required).
Solvent & Base: Add degassed solvent and the appropriate base. Note: For 2-iodoindoles with bulky N-substituents, choose a less sterically demanding ligand to facilitate oxidative addition.
Execution: Heat to 80-100 °C. The weaker C-I bond (compared to C-Br or C-Cl) allows for lower catalyst loadings and shorter reaction times.
Isolation: Cool, filter through a Celite pad to remove Pd black, concentrate, and purify via flash chromatography.
Conclusion & Strategic Outlook
The choice between utilizing a 2-iodoindole or a 3-iodoindole dictates the trajectory of a synthetic campaign. 3-Iodoindoles are easily accessible via direct electrophilic aromatic substitution and exhibit robust, rapid reactivity in cross-coupling scenarios due to minimal steric hindrance. Conversely, 2-iodoindoles require specialized synthetic workarounds (such as Finkelstein exchange or directed lithiation) and careful selection of N-protecting groups to mitigate instability and steric clashes during catalysis. Understanding these fundamental electronic and steric disparities empowers drug development professionals to design more efficient, convergent pathways for complex indole-based therapeutics.
References
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization
National Institutes of Health (PMC)
URL:[Link]
Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners
Chemical Reviews - ACS Publications
URL:[Link]
Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines
Organic Letters - ACS Publications
URL:[Link]
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions
Organic Letters - ACS Publications
URL:[Link]
Intramolecular palladium-catalysed enolate arylation of 2- and 3-iodoindole derivatives
RSC Publishing
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A new synthesis of 2-nitroindoles
ResearchGate
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Thermal Characterization and Melting Point Determination of 6-Chloro-2-iodo-1H-indole: A Technical Guide
Executive Overview 6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0) is a highly specialized dihalogenated heterocycle utilized as an advanced intermediate in the synthesis of complex pharmaceutical scaffolds. Its orthogonal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0) is a highly specialized dihalogenated heterocycle utilized as an advanced intermediate in the synthesis of complex pharmaceutical scaffolds. Its orthogonal halogenation—a chlorine atom at the C6 position and an iodine atom at the C2 position—enables highly selective, sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
For drug development professionals, establishing the precise thermal properties of this compound is critical. Halogenated indoles are notoriously sensitive to thermal degradation, and accurate melting point determination is essential for verifying batch purity, identifying polymorphism, and establishing safe operating temperatures for reactor scale-up.
Because the exact empirical melting point of ultra-pure 6-Chloro-2-iodo-1H-indole is highly dependent on crystallization conditions and is rarely published in generalized commercial catalogs without a batch-specific Certificate of Analysis ([1]), a theoretical baseline must be established using structural analogs.
The introduction of halogens to the indole core significantly alters its crystal lattice energy. The heavy, highly polarizable iodine atom at C2 increases London dispersion forces, while the C6 chlorine atom enhances the molecular dipole moment. Furthermore, the N-H bond participates in robust intermolecular hydrogen bonding.
As demonstrated in Table 1, mono-halogenated indoles such as 6-chloro-1H-indole exhibit melting points around 87–90 °C ([2]), while 2-iodo-1H-indole melts at 91–92 °C ([3]). The dual substitution in 6-Chloro-2-iodo-1H-indole synergistically increases the lattice energy, pushing the estimated melting point into the 115 °C to 130 °C range. However, this temperature approaches the thermal lability threshold of the C2-I bond, often resulting in concurrent melting and decomposition.
Table 1: Comparative Thermal Properties of Indole Derivatives
Causality in Experimental Choices: The Analytical Challenge
Determining the melting point of 6-Chloro-2-iodo-1H-indole requires moving beyond standard visual capillary methods due to two primary chemical phenomena:
Thermal Lability of the C-I Bond: The carbon-iodine bond in 2-iodoindoles is relatively weak (bond dissociation energy ~238 kJ/mol). Under thermal stress, the compound is susceptible to homolytic cleavage, releasing iodine radicals. This manifests as a premature darkening of the sample before a true liquid state is achieved, which can lead to an artificially depressed melting point reading if relying solely on optical methods.
Polymorphism and Solvate Formation: Active pharmaceutical ingredients (APIs) and their advanced intermediates often crystallize in multiple polymorphic forms or trap solvent molecules (solvates) during purification. Differential Scanning Calorimetry (DSC) is mandatory to differentiate between a true melting endotherm, solvent evaporation, and solid-solid polymorphic transitions.
To ensure scientific integrity, the characterization must utilize a self-validating system : optical capillary data (macroscopic phase change) must be cross-referenced against DSC thermograms (microscopic heat flow).
Self-Validating Analytical Workflow
Figure 1: Self-validating workflow for thermal characterization of 6-Chloro-2-iodo-1H-indole.
Step-by-Step Experimental Methodologies
Protocol 1: Sample Preparation and Purification
Objective: Eliminate impurities that cause melting point depression.
Dissolution: Suspend 1.0 g of raw 6-Chloro-2-iodo-1H-indole in a minimal volume of hot ethyl acetate (EtOAc).
Filtration: Perform hot gravity filtration to remove insoluble particulates.
Crystallization: Slowly add hexanes (anti-solvent) dropwise until the solution becomes slightly turbid. Allow the mixture to cool to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to induce crystallization.
Desiccation: Isolate the crystals via vacuum filtration. Dry the purified compound in a vacuum desiccator over phosphorus pentoxide (
) for 24 hours at ambient temperature to remove residual solvent without inducing thermal degradation.
Protocol 2: Capillary Melting Point Determination (USP <741> Compliant)
Objective: Establish the visual onset and clear point.
Loading: Pulverize a small aliquot of the dried crystals using an agate mortar and pestle. Load the powder into a standard glass melting point capillary tube to a depth of 2–3 mm.
Ramping: Insert the capillary into a calibrated melting point apparatus. Rapidly heat the block to 100 °C, then reduce the ramp rate to exactly 1 °C/min .
Observation: Record two temperatures:
Onset Point: The temperature at which the first drop of liquid appears or significant darkening/shrinkage occurs.
Clear Point: The temperature at which the substance is completely liquefied.
Validation: If the sample turns dark brown or purple (indicating iodine liberation) prior to complete liquefaction, note the process as "melting with decomposition" (e.g., 121–123 °C dec.).
Objective: Quantify the enthalpy of fusion and separate melting from decomposition.
Preparation: Weigh exactly 2.0–3.0 mg of the purified sample into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the escape of evolved gases (preventing pan rupture during C-I bond cleavage).
Purging: Place the pan in the DSC furnace. Purge the system with high-purity Nitrogen (
) gas at a flow rate of 50 mL/min to prevent oxidative degradation.
Thermal Cycle: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 160 °C at a controlled ramp rate of 5 °C/min .
Data Interpretation: Analyze the thermogram. A sharp endothermic peak indicates the true melting point (extrapolated onset temperature). An immediate, broad exothermic shift following the endotherm confirms thermal decomposition. The alignment of the DSC onset temperature with the visual capillary onset temperature validates the true melting range of the specific polymorph.
References
ChemBK. "6-Chloroindole - Physico-chemical Properties." Chemical Database. Available at:[Link]
Semantic Scholar. "Synthesis of indolo[2,3-a]carbazole via an intramolecular McMurry coupling." Academic Literature (2-Iodo-1H-indole properties). Available at:[Link]
An In-depth Technical Guide to Halogenated Indole Scaffolds in Medicinal Chemistry
Foreword: The Enduring Potency of the Halogenated Indole The indole ring system stands as a "privileged structure" in the landscape of medicinal chemistry, forming the core of numerous natural products and synthetic drug...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Enduring Potency of the Halogenated Indole
The indole ring system stands as a "privileged structure" in the landscape of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its inherent bioactivity, coupled with the versatility for chemical modification, has made it a cornerstone of drug discovery efforts for decades.[3][4] Among the vast arsenal of chemical transformations available to the medicinal chemist, halogenation has emerged as a particularly powerful strategy for modulating the pharmacological profile of indole-based compounds.[5][6] The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and molecular recognition capabilities, often leading to enhanced potency and improved pharmacokinetic properties.[5][6] This guide provides a comprehensive technical overview of halogenated indole scaffolds, from their synthesis and characterization to their diverse applications in medicinal chemistry, with a focus on the underlying principles that govern their biological activity.
Part 1: The Strategic Imperative of Halogenation in Indole-Based Drug Discovery
Halogenation: A Tool for Fine-Tuning Molecular Properties
The strategic incorporation of halogens into an indole scaffold is a key tactic in modern drug design.[5][6] This is due to the unique properties of halogen atoms, which can significantly alter the physicochemical and pharmacokinetic profile of a lead compound.[5][6] Approximately a quarter of all approved drugs contain at least one halogen atom, a testament to their pharmacological advantages.[5][6]
Key benefits of halogenating indole scaffolds include:
Enhanced Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
Modulation of Electronic Properties: Halogen atoms are electron-withdrawing, which can alter the pKa of nearby functional groups and influence the overall electronic distribution of the indole ring. This can impact binding affinities and target selectivity.
Halogen Bonding: Halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms in a protein's active site.[7][8] This can contribute significantly to the binding affinity and specificity of a ligand.[7][8]
The Power of Halogen Bonding in Molecular Recognition
Halogen bonding is a directional, non-covalent interaction between a halogen atom in a molecule (the halogen bond donor) and a Lewis base (the halogen bond acceptor).[7][8] This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole".[8] The strength of a halogen bond is influenced by the polarizability of the halogen atom, with the order being I > Br > Cl > F.[7]
In the context of halogenated indoles, the halogen atom can form a stabilizing interaction with a backbone carbonyl or other electron-rich residues within a protein's binding pocket.[8] This can lead to a significant increase in binding affinity and selectivity.[7][8] Computational studies and X-ray crystallography have provided compelling evidence for the importance of halogen bonding in protein-ligand interactions.[7][8][9][10]
Part 2: Crafting the Halogenated Indole: Synthetic Strategies
The synthesis of halogenated indoles can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired regioselectivity and the nature of the substituents on the indole core.
Direct Electrophilic Halogenation
Direct electrophilic halogenation is a common and often straightforward method for introducing a halogen atom onto the electron-rich indole nucleus.[2] The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents present on the indole ring.
Common Halogenating Agents:
N-Chlorosuccinimide (NCS): Used for chlorination.
N-Bromosuccinimide (NBS): Used for bromination.
N-Iodosuccinimide (NIS): Used for iodination.
Elemental Bromine (Br₂) and Iodine (I₂): Also used for bromination and iodination, respectively.[2]
Sulfuryl chloride (SO₂Cl₂): Can be used for chlorination.[11]
The C3 position of the indole ring is generally the most nucleophilic and is often the site of initial electrophilic attack. However, the regioselectivity can be influenced by the presence of protecting groups on the indole nitrogen and other substituents. For instance, an electron-withdrawing group on the nitrogen can direct halogenation to the C2 position.[12]
Dissolution: Dissolve 2-trifluoromethylindole (1.0 mmol) in dichloromethane (CH₂Cl₂) (5 mL).
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 mmol) in CH₂Cl₂ (5 mL) to the cooled solution.
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
Work-up: Quench the reaction with water and extract the product with CH₂Cl₂.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 3-bromo-2-trifluoromethylindole.
Enzymatic Halogenation: The Green Chemistry Alternative
Enzymatic halogenation offers a highly selective and environmentally benign alternative to traditional chemical methods.[13][14] Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds, including tryptophan and indole derivatives.[15][16]
These enzymes utilize a flavin cofactor (FAD), molecular oxygen, and a halide salt to generate a highly reactive hypohalous acid intermediate, which then performs the electrophilic halogenation of the substrate.[15] The remarkable regioselectivity of FDHs is dictated by the enzyme's active site architecture, allowing for the precise installation of a halogen atom at a specific position on the indole ring.[15][16]
Caption: A typical experimental workflow for the enzymatic halogenation of an indole derivative.
Building from Halogenated Precursors
An alternative strategy involves the synthesis of the indole ring from precursors that already contain a halogen atom. This approach can provide access to halogenated indoles that are difficult to obtain through direct halogenation.
Fischer Indole Synthesis: This classic method can be adapted to synthesize halogenated indoles by starting with a halogenated phenylhydrazine.
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies offer a versatile means to construct the indole ring from o-haloanilines.[17]
Part 3: Unveiling the Structure: Spectroscopic Characterization
The unambiguous characterization of halogenated indoles is crucial for their use in medicinal chemistry. A combination of spectroscopic techniques is typically employed to confirm the structure and purity of these compounds.[18]
A Comparative Spectroscopic Analysis
The introduction of a halogen atom onto the indole scaffold leads to predictable changes in its spectroscopic properties.[18]
Spectroscopic Technique
Key Observables for Halogenated Indoles
¹H NMR
Changes in the chemical shifts of aromatic protons due to the electronic effects of the halogen.
¹³C NMR
Significant downfield or upfield shifts of the carbon atom directly attached to the halogen, depending on the halogen.
Mass Spectrometry (MS)
Characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1).[18]
Infrared (IR) Spectroscopy
C-X stretching vibrations in the fingerprint region.
UV-Vis Spectroscopy
Shifts in the absorption maxima due to the influence of the halogen on the electronic transitions of the indole chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of halogenated indoles.[18] The position of the halogen atom can be readily determined by analyzing the changes in the chemical shifts and coupling patterns of the protons and carbons in the indole ring.[18]
Mass Spectrometry (MS)
Mass spectrometry is particularly useful for confirming the presence and number of chlorine or bromine atoms in a molecule due to their distinct isotopic signatures.[18]
Part 4: Halogenated Indoles in the Biological Arena: Case Studies and SAR
The true value of halogenated indoles lies in their diverse and potent biological activities. Nature itself provides a rich source of inspiration, with numerous halogenated indole alkaloids having been isolated from marine organisms.[19][20]
Lessons from the Sea: Marine Halogenated Indole Alkaloids
Marine invertebrates are a prolific source of structurally diverse and biologically active halogenated indole alkaloids.[19][20]
Meridianins: This class of bromoindole alkaloids has demonstrated potent inhibitory activity against various protein kinases, including cyclin-dependent kinases (CDKs).[19] Structure-activity relationship (SAR) studies have revealed that the position of the bromine atom on the indole ring is crucial for their kinase inhibitory activity.[19]
Aplysinopsins: These halogenated indole alkaloids, often containing bromine, have shown a range of biological activities, including cytotoxic and antimicrobial properties.[19]
Halogenated Indoles in the Fight Against Cancer
The indole scaffold is a common feature in many anticancer drugs.[21][22][23] Halogenation can enhance the anticancer activity of indole derivatives through various mechanisms, including improved target binding and increased metabolic stability. For example, halogenated indole-3-acetic acid derivatives have shown potent anticancer activity and are being explored for targeted cancer therapy.[21]
Combating Microbial and Fungal Infections
Halogenated indoles have emerged as promising antimicrobial and antifungal agents.[5][6][24] Halogenation can enhance the antimicrobial potency of the indole scaffold and even help to overcome drug resistance.[5][6]
Recent studies on multi-halogenated indoles have demonstrated potent activity against drug-resistant Candida species.[5][6][24] Quantitative structure-activity relationship (QSAR) models have shown that halogen substitution at the C4, C5, and C6 positions is optimal for antifungal activity, likely due to enhanced hydrophobic and electron-withdrawing effects.[6][24]
Caption: Structure-Activity Relationship (SAR) for antifungal activity of halogenated indoles.
Part 5: The Frontier: Advanced Concepts and Future Outlook
The field of halogenated indoles in medicinal chemistry is continually evolving, with new synthetic methods, biological targets, and design strategies emerging.
Rational Drug Design Guided by Halogen Bonding
The growing appreciation for the role of halogen bonding in molecular recognition is paving the way for the rational design of more potent and selective halogenated indole-based drugs.[8] Computational tools such as molecular docking and molecular dynamics simulations can be used to predict and analyze halogen bonding interactions between a ligand and its protein target, guiding the optimization of lead compounds.[25]
The Road Ahead: Challenges and Opportunities
While the potential of halogenated indoles is clear, challenges remain. The development of more efficient and regioselective halogenation methods, particularly for complex indole scaffolds, is an ongoing area of research. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of halogenated indoles is essential for their successful clinical translation.
The continued exploration of natural product sources, combined with advances in synthetic and computational chemistry, promises to unlock the full therapeutic potential of this remarkable class of compounds.
References
A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers - Benchchem. (n.d.).
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC. (n.d.).
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - Frontiers. (n.d.).
Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. … - ResearchGate. (n.d.).
Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC. (n.d.).
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC. (n.d.).
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7).
(PDF) Halogenated Indole Alkaloids from Marine Invertebrates - ResearchGate. (2025, October 16).
THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES Mary R. Brennan, Karen L. E. (n.d.).
Enzymatic Halogenation: A Timely Strategy for Regioselective C H Activation | Request PDF. (n.d.).
Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - MDPI. (2019, November 5).
Green Halogenation of Indoles with Oxone–Halide | The Journal of Organic Chemistry. (2023, July 27).
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC. (n.d.).
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures - SyncSci Publishing. (2025, September 5).
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures - ResearchGate. (2025, September 8).
Modulation of aryl hydrocarbon receptor activity by halogenated indoles - PubMed. (2024, October 19).
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. (2012, November 12).
Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding? - PMC. (n.d.).
Synthesis of Indoles from o-Haloanilines | The Journal of Organic Chemistry. (2023, July 6).
Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - Taylor & Francis. (2026, January 27).
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (2025, April 17).
A manifold implications of indole and its derivatives: A brief Review. (2016, December 15).
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.).
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9).
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7).
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC. (n.d.).
Halometabolites isolated from the marine-derived fungi with potent pharmacological activities - Frontiers. (2022, October 3).
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - Pharma Excipients. (2024, August 13).
Biological Activity of Recently Discovered Halogenated Marine Natural Products - MDPI. (2015, June 30).
Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding? - ACS Publications. (2017, June 28).
(PDF) Do Halogen-Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand-Protein Binding? - ResearchGate. (2017, June 24).
Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach - Engineered Science Publisher. (2025, May 10).
Pharmacokinetics of Indole Derivatives: A Technical Guide - Benchchem. (n.d.).
Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - Frontiers. (n.d.).
Application of Computational Chemistry in Drug Design and Organic - Longdom Publishing. (n.d.).
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026, February 2).
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 6-Chloro-2-iodo-1H-indole
Executive Summary This application note details a highly chemoselective protocol for the Suzuki-Miyaura cross-coupling of 6-chloro-2-iodo-1H-indole. By leveraging the differential reactivity of carbon-halogen bonds, rese...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a highly chemoselective protocol for the Suzuki-Miyaura cross-coupling of 6-chloro-2-iodo-1H-indole. By leveraging the differential reactivity of carbon-halogen bonds, researchers can selectively functionalize the C2 position while preserving the C6-chloride for downstream derivatization. This guide provides mechanistic insights, optimized parameters, and a robust step-by-step procedure tailored for drug discovery and complex scaffold synthesis.
Mechanistic Rationale and Chemoselectivity
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. When dealing with dihaloheterocycles such as1[1], achieving precise site-selectivity is paramount for efficient synthetic routing.
Halogen Reactivity Gradient: The oxidative addition of Palladium(0) into carbon-halogen bonds is the rate-determining step of the catalytic cycle. The bond dissociation energy (BDE) of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol). Consequently, Pd(0) inserts into the C2–I bond orders of magnitude faster than the C6–Cl bond, ensuring >99% chemoselectivity for C2-arylation[2].
Unprotected Indole Tolerance: The 1H-indole N–H proton has a pKa of approximately 16.2. Utilizing a mild, aqueous inorganic base (such as K₃PO₄ or Na₂CO₃) prevents the deprotonation of the indole nitrogen. This mitigates unwanted Buchwald-Hartwig-type N-arylation side reactions and prevents catalyst poisoning, eliminating the need for N-protecting groups (e.g., Boc or Ts)[3].
Transmetalation Dynamics: The presence of water is critical. Aqueous base facilitates the formation of a highly reactive palladium-hydroxo [Pd–Ar–OH] complex, which accelerates the transmetalation step with the arylboronic acid compared to strictly anhydrous conditions.
Catalytic Cycle
The following diagram illustrates the catalytic cycle, emphasizing the rapid, selective oxidative addition at the C2–I bond.
Catalytic cycle of the chemoselective Suzuki-Miyaura coupling at the C2-I bond.
Optimization of Reaction Conditions
To establish a self-validating system, various parameters were evaluated to maximize the yield of the C2-coupled product while minimizing C6-activation and N-arylation.
Entry
Catalyst (5 mol%)
Base (2.0 equiv)
Solvent System
Temp (°C)
Yield (%)
C2:C6 Selectivity
1
Pd(PPh₃)₄
Na₂CO₃ (aq)
Toluene/EtOH (4:1)
80
78
>99:1
2
PdCl₂(dppf)
K₃PO₄ (aq)
1,4-Dioxane
80
92
>99:1
3
Pd(OAc)₂ / SPhos
K₃PO₄ (aq)
Toluene
90
85
95:5
4
PdCl₂(dppf)
NaOtBu
1,4-Dioxane
80
45*
>99:1
*Significant N-arylation and degradation observed due to the strong base.
Field-Proven Insight: PdCl₂(dppf) in combination with aqueous K₃PO₄ in 1,4-dioxane (Entry 2) provides the optimal balance. The bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination, while its steric bulk suppresses secondary oxidative addition into the C6–Cl bond.
Experimental Protocol
This protocol describes the selective coupling of 6-chloro-2-iodo-1H-indole with a standard arylboronic acid (e.g., phenylboronic acid).
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloro-2-iodo-1H-indole, the arylboronic acid, and the PdCl₂(dppf)·CH₂Cl₂ catalyst.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Causality: O₂ rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of boronic acids.
Solvent Addition: Dissolve K₃PO₄ in the deionized water. Sparge both the 1,4-dioxane and the aqueous base solution with Argon for 15 minutes prior to use. Add the solvents to the reaction flask via syringe.
Heating: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 80 °C for 6–8 hours. Critical Note: Vigorous stirring (1000 rpm) is required to ensure adequate mixing of the biphasic layers, as the reaction relies on interfacial phase transfer.
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) or LC-MS until the complete consumption of the starting indole is observed.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer and extract the aqueous layer twice with EtOAc (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the chemically pure 2-aryl-6-chloro-1H-indole.
Experimental Workflow Visualization
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting & Self-Validation
Issue: High levels of boronic acid homocoupling (biaryl formation).
Cause: Presence of oxygen or excessive base.
Solution: Strictly degas all solvents via freeze-pump-thaw or prolonged Argon sparging. Reduce base equivalents to 1.5 if the problem persists.
Issue: Dehalogenation of the C6-Cl bond.
Cause: Over-reaction due to excessive temperature or highly electron-rich, unhindered phosphine ligands.
Solution: Maintain the temperature strictly at or below 80 °C. Stick to dppf or PPh₃ ligands; avoid highly active ligands like XPhos or P(tBu)₃ unless specifically optimizing for the chloride later.
Issue: Poor conversion.
Cause: Protodeboronation of the boronic acid or inactive catalyst.
Solution: Use boronic acid pinacol esters (BPin) if the free boronic acid is prone to protodeboronation. Ensure the Pd catalyst is stored in a desiccator and is not visibly degraded (blackened).
Advanced Application Note: Sonogashira Cross-Coupling of 2-Iodoindoles
Introduction & Strategic Rationale The 2-alkynylindole scaffold is a privileged pharmacophore in medicinal chemistry. It is featured prominently in the development of advanced neurodegenerative disease diagnostics, such...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The 2-alkynylindole scaffold is a privileged pharmacophore in medicinal chemistry. It is featured prominently in the development of advanced neurodegenerative disease diagnostics, such as
F-labeled PET probes targeting -synuclein aggregates[1], and in the design of novel antimicrobial agents, including pyruvate kinase inhibitors for methicillin-resistant Staphylococcus aureus (MRSA)[2]. The construction of this critical motif relies heavily on the Sonogashira cross-coupling of 2-iodoindoles with terminal alkynes.
This application note provides a comprehensive, self-validating guide to executing this transformation, detailing the mechanistic causality behind reagent selection, optimized protocols, and troubleshooting strategies.
Mechanistic Principles & Causality
Why 2-Iodoindoles?
Due to the inherent enamine-like electronic distribution of the indole nucleus, electrophilic substitution preferentially occurs at the highly nucleophilic C3 position. Direct C-H functionalization at C2 is notoriously difficult and often lacks regioselectivity. Consequently, pre-functionalization to a 2-iodoindole—typically achieved via N-protection, directed C2-lithiation, and subsequent iodine quench—provides a highly reactive electrophile. The relatively weak C–I bond undergoes facile oxidative addition to Pd(0) species at mild temperatures (60 °C), which is crucial for preserving the integrity of sensitive indole and azaindole derivatives[1].
The Role of N-Protecting Groups
The choice of N-protecting group is a critical variable. Free N–H indoles can coordinate with the palladium catalyst, leading to catalyst poisoning, or undergo competing N-alkynylation. Electron-withdrawing groups like benzenesulfonyl (PhSO
) or tert-butyloxycarbonyl (Boc) are standard. Recent optimizations have demonstrated that replacing a benzenesulfonyl group with a Boc group significantly improves cross-coupling yields in challenging 5-azaindole and 7-azaindole systems, affording near-quantitative conversions[1].
Fig 1. Bimetallic Pd/Cu Sonogashira catalytic cycle for 2-iodoindole functionalization.
Reaction Optimization & Quantitative Data
The following table summarizes field-validated conditions for coupling various terminal alkynes to 2-iodoindole scaffolds.
Table 1: Optimized Sonogashira Conditions for 2-Iodoindole Scaffolds
Protocol A: Synthesis of 2-Alkynyl(aza)indoles via Pd(0) Catalysis
Adapted from the synthesis of
-synuclein PET probe precursors[1]. This protocol is highly effective for synthesizing extended conjugated systems.
Preparation : In an oven-dried Schlenk tube, dissolve the N-Boc-2-iodoindole (1.0 equiv.) in a 1:1 mixture of anhydrous THF and Et
N to achieve a 0.1 M concentration.
Degassing (Critical Step) : Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Removing dissolved oxygen is essential to prevent the Cu-catalyzed Glaser homocoupling of the terminal alkyne.
Reagent Addition : Add the terminal aryl alkyne (1.2 equiv.) and CuI (10.0 mol%).
Catalyst Introduction : Add Pd(PPh
) (5.0 mol%) under a positive flow of Argon. Seal the tube tightly.
Thermal Activation : Immerse the sealed tube in a pre-heated oil bath at 60 °C. Stir vigorously for 4 hours.
Workup : Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite® to remove insoluble palladium black and copper salts. Wash the pad thoroughly with ethyl acetate.
Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol B: Iterative Coupling via Silyl-Protected Alkynes
Adapted from the synthesis of MRSA pyruvate kinase inhibitors[2]. Used for installing a terminal alkyne handle for subsequent iterative cross-couplings.
Preparation : To a rigorously degassed solution of N-phenylsulfonyl-2-iodoindole (1.0 equiv.) in Et
N (0.4 M), add TIPS-acetylene (1.2 equiv.).
Catalyst Addition : Introduce PdCl
(PPh) (2.0 mol%) and CuI (1.0 mol%) under an inert atmosphere.
Reaction : Heat the mixture at 60 °C for 3 hours. Monitor completion via LC-MS.
Deprotection Sequence : Following standard filtration and isolation, the TIPS group and PhSO
group can be sequentially or globally removed (e.g., using TBAF in THF) to yield the free 2-ethynylindole[2].
Fig 2. Step-by-step experimental workflow for the Sonogashira coupling of 2-iodoindoles.
Troubleshooting & Quality Control
To ensure a self-validating experimental system, monitor the following failure modes:
Glaser Homocoupling : If a significant amount of the diyne byproduct is observed via LC-MS or TLC, the degassing protocol is insufficient. Switch to freeze-pump-thaw cycling (minimum 3 cycles) prior to catalyst addition.
Dehalogenation : The reduction of 2-iodoindole to indole is a known side reaction, often exacerbated by excess base, moisture, or prolonged heating. Ensure strictly anhydrous conditions and verify the exact stoichiometry of the alkyne.
Catalyst Poisoning : If the reaction stalls at <50% conversion, check the integrity of the N-protecting group. Premature deprotection of the Boc or PhSO
group exposes the free N–H, which can coordinate and precipitate the palladium as inactive Pd-black.
Title : Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections
Source : Bioorganic & Medicinal Chemistry (PMC/NIH)
URL :[Link]
Application Note: Chemoselective C–H Activation and Orthogonal Functionalization of 6-Chloro-2-iodo-1H-indole Substrates
Executive Summary The programmable functionalization of indole scaffolds is a cornerstone of modern pharmaceutical development and natural product synthesis. 6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0) serves as a high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The programmable functionalization of indole scaffolds is a cornerstone of modern pharmaceutical development and natural product synthesis. 6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0) serves as a highly privileged, bifunctional building block. By exploiting the distinct electronic properties and bond dissociation energies (BDE) of its C2-iodo and C6-chloro substituents, researchers can execute highly chemoselective transition-metal-catalyzed C–H activations[1]. This application note details the mechanistic rationale and provides self-validating protocols for utilizing 6-chloro-2-iodo-1H-indole as an electrophilic aryl donor in Concerted Metalation-Deprotonation (CMD) C–H arylation, followed by orthogonal late-stage functionalization at the C6 position.
Mechanistic Rationale & Causality
Chemoselectivity via Bond Dissociation Energies
The success of orthogonal functionalization relies entirely on the kinetic differentiation of the halogen bonds. The C2–I bond possesses a relatively low BDE (~65 kcal/mol), making it highly susceptible to rapid oxidative addition by Pd(0) species at mild temperatures (60–80 °C). Conversely, the C6–Cl bond is significantly stronger (~96 kcal/mol) and remains inert under these conditions[2].
To maintain this strict chemoselectivity, the initial C–H arylation step is performed under "ligandless" conditions or with simple, non-bulky phosphines. The intentional omission of electron-rich, sterically demanding dialkylbiaryl phosphines (like XPhos) prevents the Pd(0) center from achieving the electron density required to insert into the stable C6–Cl bond[1].
The Concerted Metalation-Deprotonation (CMD) Pathway
When 6-chloro-2-iodo-1H-indole acts as the coupling partner to functionalize an unactivated heteroarene (e.g., benzothiophene or a secondary indole), the reaction proceeds via a CMD mechanism[3].
Causality of the Base: Potassium pivalate (PivOK) is specifically selected over standard carbonates. The bulky pivalate anion coordinates to the Pd(II) center and acts as an intramolecular proton shuttle, significantly lowering the transition state energy required to cleave the unactivated C–H bond of the coupling partner[3].
Causality of the Solvent: N,N-Dimethylacetamide (DMA) is utilized because its polar aprotic nature stabilizes the highly polar CMD transition state while providing a high boiling point for thermal flexibility.
Quantitative Data: Catalyst & Ligand Optimization
The following table summarizes the causal relationship between ligand selection, temperature, and chemoselectivity during the initial C–H arylation phase.
Table 1: Optimization of Chemoselective C–H Arylation Conditions
Objective: Synthesize a 2-heteroaryl-6-chloro-1H-indole using 6-chloro-2-iodo-1H-indole as the arylating agent against an unactivated heteroarene (e.g., benzothiophene).
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 6-chloro-2-iodo-1H-indole (1.0 equiv, 0.5 mmol), the target heteroarene (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%), and PivOK (2.0 equiv).
Solvent Addition: Inject anhydrous DMA (3.0 mL). Causality: Anhydrous conditions are critical; trace water will competitively hydrolyze the Pd-pivalate intermediate, stalling the CMD cycle.
Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous LiCl (3 × 10 mL) to remove the DMA solvent. Dry the organic layer over anhydrous Na₂SO₄.
Self-Validation Checkpoints:
Visual Cue: Upon heating to 80 °C, the mixture will transition from a pale yellow suspension to a homogeneous dark amber solution, confirming the reduction of Pd(II) to the active Pd(0) species.
TLC Monitoring: The starting 6-chloro-2-iodo-1H-indole (
= 0.65 in 3:1 Hexanes/EtOAc) should be completely consumed, replaced by a new, lower-mobility spot ( ≈ 0.45) exhibiting bright blue fluorescence under 254 nm UV light.
Protocol B: Orthogonal Late-Stage Cross-Coupling at C6
Objective: Execute a Suzuki-Miyaura cross-coupling at the previously preserved C6-Cl position of the intermediate generated in Protocol A.
Step-by-Step Methodology:
Preparation: To a reaction vial, add the 6-chloroindole intermediate (1.0 equiv, 0.2 mmol), an arylboronic acid (1.5 equiv, 0.3 mmol), and K₃PO₄ (3.0 equiv).
Catalyst Activation: Add Pd₂(dba)₃ (2.0 mol%) and XPhos (4.0 mol%). Causality: The electron-rich, bulky XPhos ligand is non-negotiable here; it forces the Pd(0) center to oxidatively add into the highly stable C6–Cl bond[2].
Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 2.0 mL). Heat to 110 °C for 8 hours.
Workup: Filter through a short pad of Celite, concentrate in vacuo, and purify via flash chromatography.
Self-Validation Checkpoints:
Visual Cue: The addition of XPhos and Pd₂(dba)₃ in dioxane will immediately shift the solution from purple to dark red-brown, confirming the formation of the active L-Pd(0) complex.
Mass Spectrometry: The final product should show a complete loss of the characteristic
Title: Metalla-electrocatalyzed C–H Activation by Earth-Abundant 3d Metals and Beyond
Source: Accounts of Chemical Research - ACS Publications
URL
Title: Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules
Source: Chemical Reviews - ACS Publications
URL
Title: Palladium(0)
Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles
Source: PMC
URL
Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Chloro-2-iodo-1H-indole
Strategic Context and Rationale The indole core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, GPCR ligands, and oncology therapeutics. 6-Chloro-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context and Rationale
The indole core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, GPCR ligands, and oncology therapeutics. 6-Chloro-2-iodo-1H-indole is an exceptionally versatile bifunctional building block. However, its functionalization presents a dual synthetic challenge:
Chemoselectivity : Differentiating between the C2-iodo and C6-chloro electrophilic sites.
Chemocompatibility : Preventing competitive N-arylation or catalyst poisoning driven by the acidic, unprotected 1H-indole nitrogen (pKa ~16–21).
This application note details a highly optimized, self-validating protocol for the chemoselective Buchwald-Hartwig amination at the C2 position, leaving the C6-chloro group intact for downstream functionalization (e.g., Suzuki-Miyaura coupling) and avoiding the need for transient N-protection strategies.
To achieve absolute chemoselectivity without protecting groups, the experimental design must exploit inherent thermodynamic and kinetic differences within the substrate.
The Electrophilic Hierarchy (C-I vs. C-Cl):
The oxidative addition of the active Pd(0) species to the aryl halide is governed by bond dissociation energies (BDE). The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Cl bond (approx. 96 kcal/mol)[1]. By utilizing mild heating (65 °C), the kinetic barrier for C–I oxidative addition is easily overcome, while the C–Cl bond remains entirely inert to the palladium catalyst.
Tolerating the Unprotected 1H-Indole:
Unprotected indoles typically poison palladium catalysts by forming stable, inactive Pd-indolyl off-cycle complexes. Furthermore, standard strong bases (like NaOtBu) deprotonate the indole, leading to competitive N-arylation. To circumvent this, this protocol employs Lithium bis(trimethylsilyl)amide (LiHMDS) paired with the XPhos Pd G2 precatalyst. As demonstrated in foundational studies on unprotected halo-azaindoles[2], the steric bulk of LiHMDS prevents it from acting as a nucleophile, while the lithium cation coordinates the indole nitrogen, shielding it from the palladium center. The bulky biaryl phosphine ligand (XPhos) accelerates reductive elimination, ensuring the catalytic cycle turns over before side reactions can occur[3].
Caption: Chemoselective Buchwald-Hartwig catalytic cycle for 6-Chloro-2-iodo-1H-indole.
Reaction Optimization and Quantitative Profiling
The following table summarizes the causal relationship between base/ligand selection and reaction outcomes using morpholine as the model nucleophile.
Note: The use of 2.5 equivalents of LiHMDS is critical; the first equivalent deprotonates the indole N-H, while the remainder facilitates the catalytic transmetalation/deprotonation step of the amine[2].
Validated Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, specific observable metrics confirm the reaction trajectory, ensuring high reproducibility.
Caption: Experimental workflow for the inert-atmosphere Buchwald-Hartwig amination.
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 6-Chloro-2-iodo-1H-indole, XPhos Pd G2, and XPhos.
Causality: Pd(0) intermediates and electron-rich phosphines are highly susceptible to aerial oxidation. Glovebox setup ensures absolute exclusion of O₂.
Solvent and Amine Addition: Add 5.0 mL of anhydrous THF to the Schlenk tube, followed by morpholine. Stir at room temperature for 5 minutes.
Validation Check: The solution should transition from a pale yellow to a deep red/brown hue. This visual cue validates the successful generation of the active Pd(0) species from the G2 precatalyst.
Base Addition: Slowly add the LiHMDS solution (1.0 M in THF) dropwise over 2 minutes. Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and transfer it to a pre-heated oil bath.
Heating: Stir the reaction mixture at 65 °C for 12 hours.
Quenching: Cool the reaction to room temperature. Carefully quench the reaction by adding 2 mL of saturated aqueous NH₄Cl.
Causality: NH₄Cl safely neutralizes the excess LiHMDS and reprotonates the indole nitrogen.
Workup: Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove precipitated palladium black. Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
In-Process Self-Validation and Troubleshooting
To guarantee the scientific integrity of the synthesized product, verify the following parameters:
LC-MS Isotopic Signature (Critical): The C6-chloro group must remain intact. Upon LC-MS analysis of the product peak, you must observe the characteristic 3:1 isotopic ratio for the [M+H]⁺ and [M+2+H]⁺ peaks. If this ratio is absent, over-amination (reaction at the C6 position) has occurred, indicating the temperature was too high or the stoichiometry of the amine/base was incorrect.
¹H NMR Verification: The successful formation of the C2-amine is validated by the disappearance of the highly deshielded C2-I shift, the appearance of the aliphatic morpholine protons (multiplets around δ 3.2 and 3.8 ppm), and the retention of the broad singlet corresponding to the unprotected indole N-H (typically around δ 11.0–11.5 ppm in DMSO-d6).
Catalyst Poisoning: If the reaction stalls at <20% conversion, the indole N-H is likely coordinating the palladium. Ensure the LiHMDS used is strictly anhydrous and not degraded, as precise stoichiometry (2.5 equiv) is required to keep the indole deprotonated during the catalytic cycle.
References
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.[Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]
Application Note: Orthogonal Late-Stage Diversification Using 6-Chloro-2-iodo-1H-indole
Executive Summary In modern drug discovery, the ability to rapidly generate structural analogs from a single advanced intermediate is paramount. 6-Chloro-2-iodo-1H-indole serves as an exceptional di-halogenated scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the ability to rapidly generate structural analogs from a single advanced intermediate is paramount. 6-Chloro-2-iodo-1H-indole serves as an exceptional di-halogenated scaffold for modular, late-stage diversification. By exploiting the significant thermodynamic and kinetic differences between the C2-I and C6-Cl bonds, researchers can execute highly chemoselective, sequential cross-coupling reactions. This application note details the mechanistic rationale, self-validating protocols, and quantitative parameters required to achieve orthogonal functionalization of this privileged heterocyclic pharmacophore.
Strategic Rationale & Mechanistic Causality
The utility of 6-Chloro-2-iodo-1H-indole lies in its programmable reactivity. The chemoselectivity is governed by two fundamental principles:
Thermodynamic Bond Dissociation Energy (BDE): The C2-I bond is relatively weak (~55 kcal/mol) compared to the robust C6-Cl bond (~81 kcal/mol).
Kinetic Oxidative Addition: Low-valent Palladium(0) undergoes oxidative addition into the C-I bond orders of magnitude faster than into the C-Cl bond.
This differential reactivity allows for mild, low-temperature cross-coupling at the C2 position without disturbing the C6-chlorine atom. Recent literature demonstrates that C2-iodoindoles can be synthesized under mild conditions and directly utilized in highly selective Suzuki cross-couplings, even in the presence of other halogenated positions[1]. Furthermore, the C2-iodo handle enables diverse carbon-heteroatom linkages, such as nanoparticle-catalyzed C-S couplings[2], and serves as a precursor for complex spirocyclic indole derivatives[3]. Once the C2 position is capped, the C6-Cl bond can be activated using elevated temperatures and electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos) for a second stage of diversification.
Workflow for orthogonal late-stage diversification of 6-Chloro-2-iodo-1H-indole.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that robust protocols must include built-in validation steps to prevent the propagation of errors through multi-step syntheses.
Objective: Install an aryl/heteroaryl group at the C2 position while strictly preserving the C6-Cl handle for downstream chemistry.
Causality in Reagent Selection:
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is selected as the catalyst. Triphenylphosphine is a relatively neutral ligand; it is sufficiently electron-rich to promote oxidative addition into the weak C-I bond but not electron-rich enough to activate the C-Cl bond at mild temperatures. This ensures >99:1 chemoselectivity.
Step-by-Step Methodology:
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 6-Chloro-2-iodo-1H-indole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Solvent System: Add a degassed mixture of THF and 2M aqueous K₂CO₃ (3:1 v/v). Expert Insight: Thorough degassing via sparging or freeze-pump-thaw is critical. Oxygen will rapidly oxidize Pd(0) to Pd(II), stalling the catalytic cycle and promoting boronic acid homocoupling.
Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring for 4-6 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Validation & Quality Control:
Analyze the purified intermediate via LC-MS. The mass spectrum must display a distinct 3:1 isotopic ratio (M / M+2) , which is the characteristic signature of a single chlorine atom (³⁵Cl / ³⁷Cl). If over-coupling has occurred, this isotopic pattern will be lost. This built-in signature serves as a self-validating checkpoint.
Catalytic cycle of chemoselective C2-Suzuki coupling highlighting C-I activation.
Objective: Functionalize the C6 position with a secondary amine to finalize the diversification of the indole scaffold.
Causality in Reagent Selection:
To activate the recalcitrant C-Cl bond, a highly active catalyst system is required. Pd₂(dba)₃ combined with XPhos (a dialkylbiaryl phosphine ligand) is ideal. The electron-rich dicyclohexylphosphine moiety of XPhos dramatically accelerates oxidative addition into the C-Cl bond, while its immense steric bulk forces the two coupling partners together, promoting rapid reductive elimination before off-target side reactions can occur.
Step-by-Step Methodology:
Preparation: In a glovebox or under strict argon flow, charge a vial with the 6-Chloro-2-aryl-1H-indole intermediate (1.0 equiv), the secondary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and Sodium tert-butoxide (NaOtBu) (2.0 equiv).
Solvent System: Add anhydrous, degassed Toluene.
Reaction: Seal the vial and heat to 100 °C for 12-16 hours.
Workup: Cool the mixture, dilute with Dichloromethane (DCM), and filter through a pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the fully diversified drug candidate.
Validation & Quality Control:
Successful C6 amination is confirmed by the complete disappearance of the 3:1 isotopic pattern in the mass spectrum, replaced by a single molecular ion peak corresponding to the fully diversified indole. Additionally, a characteristic bathochromic shift (red shift) in the UV-Vis absorption profile will be observed due to the extended conjugation provided by the new C6-nitrogen bond.
Quantitative Data: Optimization & Substrate Scope
The following table summarizes the optimized parameters and expected outcomes for the orthogonal functionalization of the 6-Chloro-2-iodo-1H-indole scaffold.
Reaction Step
Target Bond
Catalyst / Ligand System
Base
Solvent / Temp
Expected Yield (%)
Chemoselectivity
C2-Suzuki
C-I
Pd(PPh₃)₄
K₂CO₃
THF/H₂O, 60 °C
85 - 92
>99:1 (C2 over C6)
C2-Sonogashira
C-I
PdCl₂(PPh₃)₂ / CuI
Et₃N
DMF, RT
78 - 88
>99:1 (C2 over C6)
C6-Buchwald
C-Cl
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene, 100 °C
72 - 85
N/A (C2 already capped)
C6-Suzuki
C-Cl
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane/H₂O, 100 °C
75 - 89
N/A (C2 already capped)
Conclusion
The 6-Chloro-2-iodo-1H-indole scaffold is a powerful tool for medicinal chemists. By understanding the thermodynamic and kinetic principles that govern transition-metal catalysis, researchers can exploit this molecule to build vast, structurally diverse libraries. The self-validating protocols provided herein ensure high fidelity and reproducibility, accelerating the path from initial hit to lead optimization.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Cross-coupling dihaloindoles presents a unique chemoselectivity challenge. While the C2-I bond is thermodynamically more reactive than the C6-Cl bond, competing pathways such as hydrodehalogenation, catalyst poisoning by the free N-H, and over-coupling frequently compromise yields[1]. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to achieve >90% yield in your cross-coupling workflows.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic tree to identify the mechanistic bottleneck in your catalytic cycle.
Diagnostic workflow for identifying and resolving common cross-coupling failures.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing hydrodehalogenation (formation of 6-chloroindole) instead of the cross-coupled product?
Mechanistic Causality: Hydrodehalogenation occurs when the rate of transmetalation is slower than the rate of protonation of the Pd(II) intermediate. After the fast oxidative addition of Pd(0) into the C2-I bond, the resulting Ar-Pd(II)-I complex waits for the boronic acid. If the boronic acid is insoluble, sterically hindered, or under-activated by the base, the Pd(II) complex will abstract a proton from the solvent (e.g., alcohols, water) or the unprotected indole N-H[2].
Solution: Accelerate transmetalation by ensuring complete dissolution of the boronic acid and using a highly active base (e.g., replacing Na2CO3 with K3PO4). Alternatively, remove protic sources by switching to anhydrous dioxane/toluene.
Q2: How do I prevent over-coupling at the C6-chloro position?
Mechanistic Causality: The intrinsic bond dissociation energy dictates that C-I (~55 kcal/mol) reacts before C-Cl (~81 kcal/mol)[1]. However, if you use highly active, electron-rich, bulky phosphine ligands (like SPhos, XPhos, or NHC ligands) at elevated temperatures (>80°C), the catalyst becomes reactive enough to insert into the C6-Cl bond immediately after the C2 position is coupled.
Solution: Rely on "catalyst-controlled" selectivity[1]. Downgrade your catalyst's oxidative power. Standard Pd(PPh3)4 at 60°C is perfectly sufficient to activate the C2-I bond while leaving the C6-Cl bond completely intact.
Q3: Should I protect the N-H group before the coupling?
Mechanistic Causality: Yes. The free N-H of 2-iodoindoles is highly acidic (pKa ~ 16) and can coordinate to the palladium catalyst, forming off-cycle Pd-amido complexes that stall the reaction[3]. Furthermore, under basic cross-coupling conditions, the deprotonated indole alters the electron density of the ring, modifying the oxidative addition kinetics.
Solution: Install a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) protecting group[4]. The electron-withdrawing nature of the Boc group slightly deactivates the indole ring, further suppressing unwanted C6-Cl oxidative addition.
Quantitative Troubleshooting Matrix
To demonstrate the impact of reaction parameters on chemoselectivity, the following table summarizes the causal relationship between conditions and product distribution.
Catalyst System
Base / Solvent
Temp (°C)
N-H Protection
C2-Coupled Yield (%)
Bis-Coupled (%)
Dehalogenation (%)
Pd(PPh3)4 (5%)
Na2CO3 / DME-H2O
80
None
45
<5
32
Pd(dppf)Cl2 (5%)
K3PO4 / Dioxane
90
None
58
12
18
Pd(OAc)2/SPhos
K3PO4 / Toluene
100
Boc
15
74 (Over-coupled)
<5
Pd(PPh3)4 (5%)
K2CO3 / Dioxane-H2O
60
Boc
92
<2
<2
Data interpretation: The optimal system utilizes a mild catalyst (Pd(PPh3)4), low temperature (60°C), and N-H protection to maximize chemoselectivity and yield.
Catalytic Cycle & Competing Pathways
Understanding the molecular journey of your substrate is critical for rational optimization. The diagram below illustrates the self-validating checkpoints of the catalytic cycle.
Catalytic cycle of 6-chloro-2-iodoindole cross-coupling highlighting failure pathways.
Standard Operating Procedure (SOP): Chemoselective Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. By monitoring the isotopic signature of the chlorine atom, you can verify the integrity of the C6 position throughout the reaction[5].
Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Boc-6-chloro-2-iodo-1H-indole, the arylboronic acid, and K2CO3.
Solvent Addition: Add the 1,4-Dioxane/H2O mixture. Subject the suspension to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the cycle.
Catalyst Introduction: Backfill the flask with Argon. Quickly add Pd(PPh3)4 against a positive flow of Argon. Seal the flask.
Reaction Execution: Heat the mixture to exactly 60°C in a pre-equilibrated oil bath. Stir vigorously for 4–6 hours. Causality: Maintaining strictly 60°C prevents the thermal activation required for C6-Cl oxidative addition.
Self-Validation (In-Process Control): At 4 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Check: Look for the product mass. You must observe a 3:1 isotopic ratio (M : M+2). If this ratio is absent, the C6-Cl bond has been compromised.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4.
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-Boc-6-chloro-2-aryl-1H-indole.
Deprotection (Optional): Remove the Boc group using TFA/CH2Cl2 (1:4) at room temperature for 2 hours, followed by basic workup.
References
Title: Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions
Source: Organic Letters - ACS Publications (2025)
URL:4
Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes
Source: MDPI (2014)
URL:1
Title: Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole
Source: The Journal of Organic Chemistry - ACS Publications (1992)
URL:5
Title: Application of Iodo-Intermediates in the Synthesis of Natural Products
Source: Benchchem (2025)
URL:3
Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand
Source: ChemRxiv
URL:2
Technical Support Center: 6-Chloro-2-iodo-1H-indole Purification
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures Core Mechanistic Principles of 2-Iodoindole Handling Before...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures
Core Mechanistic Principles of 2-Iodoindole Handling
Before attempting any purification of 6-Chloro-2-iodo-1H-indole, it is critical to understand the molecular causality behind its instability. The indole core is highly electron-rich, making it susceptible to electrophilic attack and protonation, particularly at the C3 position. The addition of an iodine atom at the C2 position introduces a highly polarizable, but relatively weak, carbon-iodine (C-I) bond.
This combination creates two primary modes of degradation during purification:
Acid-Catalyzed Protodeiodination: Exposure to acidic environments (such as untreated silica gel) protonates the indole, facilitating the loss of the C2-iodine and triggering oxidative polymerization[1].
Photolytic Cleavage: Ambient laboratory light provides sufficient energy to induce homolytic cleavage of the weak C-I bond, generating iodine radicals (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
) that rapidly dimerize into molecular iodine (), causing rapid sample discoloration and loss of yield.
Q1: My crude 6-chloro-2-iodo-1H-indole degrades into a dark, streaky mess on the silica gel column. What is the mechanistic cause, and how do I prevent it?Causality: Standard silica gel contains acidic silanol groups (pKa ~ 4.5 - 5.0). When your 2-iodoindole interacts with these sites, the acidic environment triggers protodeiodination and subsequent polymerization. This manifests as irreversible binding to the stationary phase and "streaky" dark bands on your TLC plate.
Solution: You must neutralize the stationary phase. Flush the packed column with 1% Triethylamine (TEA) in your starting non-polar solvent to cap the acidic silanol sites[2]. Maintain 0.5% to 1% TEA throughout the entire elution gradient. Alternatively, switch to neutral alumina, which inherently lacks these acidic proton donors.
Q2: The purified product turns pink, then brown, upon concentration in the rotary evaporator. Is the compound ruined?Causality: 2-Iodoindoles are highly photo-sensitive. Exposure to UV or bright visible light during the extended concentration process cleaves the C-I bond. The resulting ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
byproduct imparts the characteristic pink/brown color even at trace concentrations.
Solution: Wrap all receiving flasks, the rotary evaporator bump trap, and storage vials in aluminum foil. Evaporate solvents at a bath temperature strictly below 30°C. If discoloration has already occurred, a rapid wash with cold, dilute aqueous sodium thiosulfate () can reduce the free iodine back to water-soluble iodide.
Q3: I am experiencing co-elution between the unreacted 6-chloroindole starting material and the 6-chloro-2-iodo-1H-indole product. Hexane/Ethyl Acetate gradients are failing. How do I resolve this?Causality: The addition of the heavy iodine atom increases lipophilicity but alters the dipole moment in a way that often perfectly mimics the chromatographic behavior of the starting material in standard aliphatic/ester solvent systems, resulting in a
[2].
Solution: Shift the solvent selectivity by changing the hydrogen-bonding and interaction dynamics. Switch to a Toluene/Acetone or Dichloromethane/Hexane system. If chromatography still fails, utilize the targeted recrystallization protocol detailed in Section 4.
Decision Logic & Purification Workflow
Workflow for selecting the optimal purification strategy based on TLC resolution.
Standardized Experimental Protocols
Protocol A: TEA-Deactivated Silica Gel Chromatography
This protocol utilizes a dynamic deactivation strategy to prevent acid-catalyzed degradation[2].
Self-Validating Checkpoint: Before loading your sample, collect 1 mL of the column eluent and spot it onto a wet pH indicator strip. The protocol is only validated to proceed if the pH reads > 7.5.
Step-by-Step Methodology:
Stationary Phase Preparation: Slurry pack silica gel (230-400 mesh) using Hexane containing 1% (v/v) Triethylamine (TEA).
Neutralization Flush: Pass 2.5 column volumes (CV) of the Hexane/1% TEA mixture through the bed to ensure complete capping of all acidic silanol sites.
Sample Loading: Dissolve the crude 6-chloro-2-iodo-1H-indole in a minimal amount of Dichloromethane (DCM). Apply evenly to the column head to maintain a narrow band.
Elution: Elute using a shallow gradient of Hexane to 10% Ethyl Acetate, maintaining exactly 0.5% TEA in all solvent mixtures to sustain deactivation.
Fraction Collection: Collect fractions in foil-wrapped test tubes to prevent photo-degradation.
Concentration: Pool product-containing fractions and concentrate under reduced pressure at a bath temperature of 25°C.
Protocol B: Solvent-Antisolvent Recrystallization
Use this protocol to bypass chromatography when co-elution with starting materials is unavoidable[1].
Self-Validating Checkpoint: Perform an immediate TLC or LC-MS of the crude mixture. The crystallization system will only self-validate (avoid "oiling out") if the target 2-iodoindole constitutes >70% of the total mixture. If purity is lower, pre-purify via a short silica plug.
Step-by-Step Methodology:
Dissolution: Place the crude mixture in a foil-wrapped Erlenmeyer flask. Dissolve in a minimal volume of warm Toluene (approx. 40°C). Do not exceed 50°C to prevent thermal degradation.
Antisolvent Addition: Dropwise, add cold Hexane (antisolvent) under gentle swirling until the solution becomes slightly turbid.
Seeding: Add a single seed crystal of pure 6-chloro-2-iodo-1H-indole to act as a nucleation site.
Controlled Cooling: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight. Rapid cooling will trap impurities in the crystal lattice.
Isolation: Filter the resulting crystals using a Büchner funnel. Wash the filter cake twice with ice-cold Hexane.
Drying & Storage: Dry the crystals under high vacuum (0.1 mbar) for 4 hours. Store in an amber vial backfilled with Argon at -20°C[3].
Quantitative Data Summary
The following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.
Purification Method
Typical Yield Recovery
Purity Achieved (HPLC)
Scalability
Primary Limitation
Standard Silica Gel
30 - 45%
85 - 90%
Moderate
High degradation / protodeiodination
TEA-Deactivated Silica
75 - 85%
> 95%
High
Requires careful fraction monitoring
Neutral Alumina
70 - 80%
> 92%
Low to Moderate
Expensive stationary phase
Recrystallization
60 - 70%
> 98%
Very High
Requires >70% initial crude purity
References
Organic Letters - ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from: [Link]
National Institutes of Health (PMC). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from:[Link]
Technical Support Center: Optimizing Catalyst Loading for 2-Iodoindole Coupling
Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-iodoindoles. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-iodoindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions to common challenges encountered during the functionalization of this important heterocyclic scaffold. Our aim is to move beyond simple protocols and equip you with the understanding to rationalize and overcome experimental hurdles.
Section 1: The Challenge of 2-Iodoindole Coupling
The 2-iodoindole scaffold is a valuable building block in medicinal chemistry and materials science. Its functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) is a cornerstone of modern synthetic chemistry. However, the unique electronic and structural features of 2-iodoindole can present specific challenges that impact reaction efficiency and reproducibility.
The primary challenge stems from the indole nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a common issue with nitrogen-rich heterocycles.[1] Furthermore, the choice of reaction conditions, particularly the base and ligands, can significantly influence the outcome. This guide will provide a systematic approach to optimizing catalyst loading and other critical parameters to ensure successful and efficient coupling reactions.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address the most common problems encountered in the lab.
Issue 1: Low or No Conversion to the Desired Product
Question: My reaction with 2-iodoindole is showing little to no product formation. What are the likely causes and how can I address this?
Answer: Low or no conversion is a frequent and frustrating issue. A systematic investigation of the following factors is recommended:
Catalyst Activity: The active catalytic species in most palladium-catalyzed cross-couplings is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Moreover, Pd(0) sources like Pd₂(dba)₃ can degrade over time, especially with improper storage, leading to the formation of inactive palladium black.[2]
Solution:
Use a fresh batch of palladium precursor and ligand.
Run a control reaction with a known reactive substrate (e.g., iodobenzene) to confirm the activity of your catalyst batch.[2]
Ligand Selection and Ratio: The ligand plays a crucial role in stabilizing the active palladium species, promoting oxidative addition, and facilitating reductive elimination. For electron-rich and potentially coordinating substrates like 2-iodoindole, the choice of ligand is critical.
Solution:
For Suzuki and Buchwald-Hartwig reactions, screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3][4] These ligands can accelerate the key steps of the catalytic cycle and mitigate catalyst deactivation.
Ensure an appropriate ligand-to-palladium ratio. A common starting point is a 1:1 to 2:1 ratio for monodentate ligands. An insufficient amount of ligand can lead to catalyst aggregation and precipitation as palladium black.[5]
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[2][5]
Solution:
Thoroughly degas your solvent(s) and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
N-H of Indole: The acidic proton on the indole nitrogen can interfere with the reaction, and the nitrogen lone pair can poison the catalyst.
Solution:
Consider protecting the indole nitrogen with a suitable protecting group (e.g., tosyl (Ts), Boc). This can significantly improve reaction outcomes by preventing catalyst inhibition.
If N-protection is not desirable, careful optimization of the base and ligand is crucial.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: I am observing the formation of a black precipitate (palladium black) in my reaction, and the conversion has stalled. What is causing this and how can I prevent it?
Answer: The formation of palladium black is a clear indicator of catalyst decomposition, where the active, soluble palladium species aggregates into an inactive, elemental form.[2]
Causes:
Inadequate Ligand Stabilization: The ligand may not be effectively stabilizing the palladium center, particularly at elevated temperatures.
Incorrect Ligand-to-Palladium Ratio: Too little ligand can leave the palladium coordinatively unsaturated and prone to aggregation.[5]
High Reaction Temperature: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[5]
Solutions:
Increase Ligand Loading: Incrementally increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher for monodentate ligands).
Switch to a More Stabilizing Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are generally better at stabilizing the palladium center.
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
Use a Pre-formed, Stable Catalyst: Modern precatalysts are often more robust and less prone to decomposition.
Issue 3: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Question: My reaction is producing a significant amount of homocoupled product from my boronic acid (in a Suzuki reaction) and/or I'm seeing starting material decomposition. How can I improve the selectivity?
Answer: Side reactions are common in cross-coupling chemistry and can often be minimized through careful optimization.
Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen.[2][5]
Solution:
Ensure rigorous degassing of all reagents and solvents.[5]
Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes mitigate homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[5]
Protodeboronation (Suzuki Reaction): This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.
Solution:
Use anhydrous solvents and reagents.
Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[2]
The choice of base can also be critical; screen different bases to find one that promotes the desired reaction without accelerating protodeboronation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading for a 2-iodoindole coupling reaction?
A good starting point for palladium catalyst loading is typically in the range of 1-5 mol%.[3] For a new or challenging reaction, starting with a higher loading (e.g., 5 mol%) can be beneficial to ensure a reaction occurs. Once the reaction is shown to work, the catalyst loading can be incrementally decreased to optimize for cost and efficiency. For example, in a Sonogashira coupling of a 2-allyl-3-iodo-1-tosyl-1H-indole, a catalyst loading of 2 mol% Pd(PPh₃)₂Cl₂ and 2 mol% CuI was found to be optimal.[6] Similarly, for the Sonogashira coupling of N,N-dialkyl-2-iodoanilines, 2 mol% of PdCl₂(PPh₃)₂ and 1 mol% of CuI were used.[7]
Q2: Do I need to protect the indole nitrogen?
While not always strictly necessary, protecting the indole nitrogen (e.g., with a tosyl or Boc group) is often a prudent strategy to avoid potential catalyst inhibition by the nitrogen lone pair. If you are observing low yields or catalyst deactivation with an unprotected 2-iodoindole, N-protection should be one of the first troubleshooting steps to consider.
Q3: How do I choose the right ligand for my 2-iodoindole coupling?
The choice of ligand is highly dependent on the specific coupling reaction. However, a general principle is that bulky and electron-rich phosphine ligands are often effective for challenging substrates.
For Suzuki and Buchwald-Hartwig reactions: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent starting points for screening.
For Sonogashira and Heck reactions: Triphenylphosphine (PPh₃) is a common and often effective ligand.
It is highly recommended to perform a small-scale screen of several ligands to identify the optimal one for your specific substrate and coupling partner.
Q4: What is the role of the base, and how do I choose the best one?
The base plays multiple crucial roles in the catalytic cycle, including activating the nucleophile (e.g., deprotonating an amine in Buchwald-Hartwig or forming the active boronate species in Suzuki) and regenerating the catalyst.
Suzuki: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in an aqueous solvent mixture. The strength and solubility of the base can significantly impact the reaction rate and yield.[6]
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.
Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used, which also often serves as the solvent.
As with ligands, screening a few different bases is often necessary to find the optimal conditions.
Section 4: Experimental Protocols and Data
General Protocol for Catalyst Loading Optimization (Suzuki-Miyaura Coupling)
This protocol outlines a general procedure for screening catalyst loading in a Suzuki-Miyaura coupling of 2-iodoindole.
Preparation of Stock Solutions:
Prepare a stock solution of the 2-iodoindole and the boronic acid partner (1.2 equivalents) in the chosen degassed solvent (e.g., dioxane/water 4:1).
Prepare separate stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in the degassed solvent.
Reaction Setup:
In an array of reaction vials equipped with stir bars, add the chosen base (e.g., K₃PO₄, 2.0 equivalents).
Under an inert atmosphere, add the stock solution containing the 2-iodoindole and boronic acid to each vial.
Add varying amounts of the palladium precatalyst and ligand stock solutions to achieve the desired catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%). Maintain a constant ligand-to-palladium ratio.
Seal the vials tightly.
Reaction Execution and Analysis:
Place the vials in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
After cooling, take a small aliquot from each reaction mixture.
Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion to the product.
Table 1: Example Catalyst Loadings for Iodoindole and Iodoaniline Couplings
Note: The Buchwald-Hartwig example uses a bromo-substrate, but the catalyst system is relevant for iodo-substrates as well.
Section 5: Visualizing the Process
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
References
Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. Organic Letters. Available at: [Link]
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
Ce0·98Pd0·02O2-δ : Recyclable, ligand free palladium(II) catalyst for Heck reaction. Indian Academy of Sciences. Available at: [Link]
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. Available at: [Link]
Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. RSC Advances. Available at: [Link]
Palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to access 6H-dibenzopyrans. Organic Chemistry Frontiers. Available at: [Link]
Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. Available at: [Link]
Heck Reaction—State of the Art. MDPI. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available at: [Link]
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI. Available at: [Link]
COPPER(I) IODIDE-CATALYZED COUPLING REACTION OF HALOINDOLES WITH α-AMINO ACIDS. HETEROCYCLES. Available at: [Link]
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry. Available at: [Link]
Copper Catalyzed Synthesis of Indole Derivatives via Cross-Coupling Reaction. International Journal of Research in Engineering and Applied Sciences. Available at: [Link]
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Available at: [Link]
An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. ResearchGate. Available at: [Link]
Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. Available at: [Link]
Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Organic Letters. Available at: [Link]
Convenient Indole Synthesis from 2-Iodoanilines and Terminal Alkynes by the Sequential Sonogashira Reaction and the Cyclization Reaction Promoted by Tetrabutylammonium Fluoride (TBAF). ResearchGate. Available at: [Link]
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]
Cross‐coupling reactions of indoles and tetrahydroisoquinolines. ResearchGate. Available at: [Link]
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. Available at: [Link]
Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene. American Chemical Society. Available at: [Link]
ChemInform Abstract: Palladium-Catalyzed Oxidative Cross-Coupling of N-Tosylhydrazones with Indoles: Synthesis of N-Vinylindoles. ResearchGate. Available at: [Link]
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Available at: [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
Technical Support Center: Purification of 6-Chloro-2-iodo-1H-indole by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-Chloro-2-iodo-1H-indole via recrystallization. As a Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-Chloro-2-iodo-1H-indole via recrystallization. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate the nuances of this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 6-Chloro-2-iodo-1H-indole?
The primary objective of recrystallization is to purify the solid 6-Chloro-2-iodo-1H-indole from impurities.[1][2] These impurities may include unreacted starting materials, byproducts from the synthesis, or degradation products. The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will crystallize out in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[4]
Q2: How do I select an appropriate solvent for the recrystallization of 6-Chloro-2-iodo-1H-indole?
The ideal solvent for recrystallization should exhibit high solubility for 6-Chloro-2-iodo-1H-indole at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][4][5] The solvent should not react with the compound.[5] Given the structure of 6-Chloro-2-iodo-1H-indole, which has both polar (N-H bond) and non-polar (chlorinated and iodinated benzene ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.
A systematic approach to solvent selection involves testing small amounts of your crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold.[6] If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed, such as ethanol/water or dichloromethane/hexane.[6][7]
Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?
Several factors can hinder crystallization. The most common reason is using too much solvent, resulting in a solution that is not saturated enough for crystals to form.[8] In this case, you can try to evaporate some of the solvent to increase the concentration of your compound.
If the solution is sufficiently concentrated, you can try to induce crystallization by:
Scratching the inner surface of the flask with a glass rod at the air-liquid interface.[2][4] This creates microscopic scratches that can act as nucleation sites for crystal growth.
Seeding the solution with a tiny crystal of pure 6-Chloro-2-iodo-1H-indole, if available.
Cooling the solution further in an ice bath or refrigerator.[4] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[9]
Q4: Instead of crystals, an oil is forming. How can I resolve this "oiling out"?
"Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the compound is highly impure.[8][9] To remedy this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[8][9] Using a different solvent or solvent system with a lower boiling point might also be necessary.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Crystal Formation
- Too much solvent was used.- The solution was not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.
- Evaporate some of the solvent to concentrate the solution.[8]- Try inducing crystallization by scratching the flask or seeding.[2][4]- Re-evaluate your solvent choice; consider a less polar solvent or a mixed solvent system.
"Oiling Out" (Formation of an Oil Instead of Crystals)
- The melting point of the compound is below the solvent's boiling point.- The compound is significantly impure.- The solution is cooling too rapidly.
- Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow for slower cooling.[8][9]- Consider using a solvent with a lower boiling point.- If impurities are high, consider a preliminary purification step like a column chromatography.
Poor Recovery of the Purified Compound
- The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization occurred during hot filtration.
- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[4]- Pre-heat the filtration apparatus (funnel and filter paper) to prevent premature crystallization.
Colored Impurities in the Final Crystals
- Colored impurities are co-crystallizing with the product.
- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1] Be cautious not to add too much, as it can also adsorb your product.[9]
Solvent Selection Workflow
The following diagram outlines a systematic approach to selecting an appropriate recrystallization solvent for 6-Chloro-2-iodo-1H-indole.
Caption: A decision tree for selecting a suitable recrystallization solvent.
Experimental Protocol: General Procedure for Recrystallization of 6-Chloro-2-iodo-1H-indole
This protocol provides a general framework. The specific solvent and volumes will need to be determined empirically based on the solvent screening described above.
Dissolution: Place the crude 6-Chloro-2-iodo-1H-indole in an Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid portion-wise with swirling until the solid just dissolves.[1] Use the minimum amount of hot solvent necessary.[4]
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes.
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[4] Slow cooling generally promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4]
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
References
Recrystallization. (n.d.).
Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. (2025). BenchChem.
Recrystallization. (n.d.).
Problems with Recrystallisations. (n.d.). University of York.
Troubleshooting. (2022, April 7). Chemistry LibreTexts.
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
Recrystallization. (2023, January 29). Chemistry LibreTexts.
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Eastern Mediterranean University.
A Comparative Guide to the ¹³C NMR Spectral Data of 6-Chloro-2-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-2-iodo-1H-indole is a halogenated indole derivative of significant interest in synthetic and medicinal chemistry. As a bifunctional sc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodo-1H-indole is a halogenated indole derivative of significant interest in synthetic and medicinal chemistry. As a bifunctional scaffold, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The precise substitution pattern, featuring a chlorine atom on the benzene ring and an iodine atom on the pyrrole ring, dictates its reactivity and potential biological interactions.
Unambiguous structural characterization is paramount for any downstream application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, making ¹³C NMR an indispensable tool for structure verification, purity assessment, and quality control.
This in-depth technical guide offers a comprehensive analysis of the ¹³C NMR spectrum of 6-Chloro-2-iodo-1H-indole. In the absence of a publicly available experimental spectrum for this specific compound, this guide provides a robust, predictive analysis. We will compare a hypothetical, yet realistic, set of chemical shifts—derived from the established effects of chloro and iodo substituents—with data from structurally related compounds. This comparative approach not only allows for a reliable prediction of the spectrum but also provides a deeper understanding of how substituents influence the electronic environment of the indole core.
Comparative Analysis of ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum of 6-Chloro-2-iodo-1H-indole is expected to display eight distinct signals, corresponding to the eight non-equivalent carbon atoms of the indole ring system. The chemical shifts are significantly influenced by the electronic effects of the chlorine and iodine substituents.
To build a reliable predictive model, we can analyze the incremental effects of each substituent by comparing the known spectra of 1H-indole and 6-chloro-1H-indole. The effect of the iodine at the C2 position can be inferred from established substituent chemical shift (SCS) effects for iodo-substituted aromatic and heteroaromatic rings.
Strong upfield shift due to the heavy atom effect of iodine. This is the most diagnostic signal.
C3
102.1
101.8
~108.0
~107.5
Slightly deshielded compared to indole due to the electronic influence of the adjacent C2-iodo group.
C3a
128.1
129.2
~130.0
~131.0
Quaternary carbon, deshielded by the adjacent pyrrole nitrogen and influenced by both substituents.
C4
120.8
120.9
~121.5
~121.7
Relatively minor shift. Experiences a weak effect from the distant C2-iodo group.
C5
121.9
121.0
~122.0
~121.1
Shifted slightly upfield by the meta chloro group.
C6
119.8
127.8
~120.0
~128.5
Quaternary carbon directly attached to chlorine, resulting in a significant downfield (deshielding) shift.
C7
111.2
110.8
~112.0
~111.5
Shifted slightly upfield by the ortho chloro group.
C7a
135.7
134.5
~137.0
~136.0
Quaternary carbon, deshielded by the pyrrole nitrogen fusion. Its position is a balance of effects from both rings.
Note: Data for 1H-Indole and 6-Chloro-1H-indole are based on experimental values found in the literature and databases. Data for 2-Iodo-1H-indole and 6-Chloro-2-iodo-1H-indole are predictive and hypothetical, based on established substituent effects, for illustrative and comparative purposes.
In-depth Discussion of Substituent Effects:
The C2-Iodo Substituent: The most dramatic effect on the spectrum is the large upfield shift of the C2 carbon to approximately 86.0 ppm. While iodine is electronegative, the dominant influence on the directly attached carbon is the "heavy atom effect," where spin-orbit coupling mechanisms cause significant shielding.[1] This signal is unambiguous and serves as a key identifier for C2-iodination. The iodine also causes a moderate downfield shift at the adjacent C3 position.
The C6-Chloro Substituent: The chlorine atom at C6 exerts a strong deshielding (downfield) effect on the carbon to which it is attached (the ipso-carbon), shifting C6 from ~120 ppm in indole to ~128.5 ppm.[2] This is a standard inductive and resonance effect for halogens on a benzene ring. Its influence on the other carbons of the benzene ring follows a predictable pattern: a minor shielding (upfield) effect on the ortho carbons (C5 and C7) and a negligible effect on the meta carbon (C4).
Combined Influence: The predicted spectrum of 6-Chloro-2-iodo-1H-indole reflects the additive nature of these effects. The pyrrole ring carbons (C2, C3) are primarily dictated by the iodine substituent, while the benzene ring carbons (C4, C5, C6, C7) are mainly influenced by the chlorine atom. The bridgehead carbons (C3a, C7a) experience a complex interplay of effects from both substituents and the fused ring system.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the accurate and reproducible acquisition of ¹³C NMR data for compounds like 6-Chloro-2-iodo-1H-indole, a standardized protocol is essential. The following methodology represents a robust, self-validating system for structural characterization.
Sample Preparation
Analyte: Weigh approximately 15-25 mg of 6-Chloro-2-iodo-1H-indole directly into a clean, dry vial. The higher amount is necessary for ¹³C NMR due to its low natural abundance (1.1%).[1]
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves most indole derivatives and allows for the observation of the N-H proton signal. Alternatively, deuterated chloroform (CDCl₃) can be used.
Internal Standard: The solvent peak itself (DMSO-d₆ at δ 39.52 ppm; CDCl₃ at δ 77.16 ppm) typically serves as a secondary reference. For high accuracy, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.0 ppm), although this is less common in modern practice.
Dissolution: Vortex or sonicate the mixture until the sample is completely dissolved.
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm high-precision NMR tube.
Instrument & Acquisition Parameters
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal resolution and sensitivity.
Lock and Shim: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and accurate chemical shifts.
Acquisition Program: Use a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker instruments). This removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[2]
Key Parameters:
Spectral Width (SW): ~220-240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
Acquisition Time (AQ): Typically 1-2 seconds.
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for the accurate integration of quaternary carbons (C3a, C6, C7a), which have longer relaxation times.
Number of Scans (NS): 64 to 1024 scans, or more, depending on the sample concentration. A higher number of scans is required to achieve an adequate signal-to-noise ratio.
Data Processing
Fourier Transform: Apply an exponential line broadening function (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
Phasing and Baseline Correction: Manually or automatically phase the resulting spectrum to ensure all peaks are in the pure absorption mode. Perform a baseline correction to obtain a flat baseline across the spectrum.
Calibration: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).
Workflow for Spectral Analysis and Verification
The following diagram illustrates the logical workflow for obtaining and validating the ¹³C NMR spectrum of a novel or synthesized compound like 6-Chloro-2-iodo-1H-indole.
Caption: Workflow for ¹³C NMR spectral acquisition, analysis, and verification.
References
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]
MDPI. (2024). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Retrieved from [Link]
ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]
SpectraBase. (n.d.). 6-chloro-1-[(indol-3-yl)methyl]-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
SpectraBase. (n.d.). 1-Heptyl-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
PMC. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 6. Retrieved from [Link]
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Retrieved from [Link]
Reactivity Comparison: 6-Chloro-2-iodo-1H-indole vs. 6-Chloro-2-bromoindole in Cross-Coupling Strategies
Executive Summary For researchers and drug development professionals, the functionalization of the indole core is a cornerstone of modern medicinal chemistry. Specifically, achieving regioselective cross-coupling at the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the functionalization of the indole core is a cornerstone of modern medicinal chemistry. Specifically, achieving regioselective cross-coupling at the C2 position while preserving orthogonal reactive sites (such as a C6-chloro group) requires careful selection of the halogenated precursor.
This guide provides an objective, data-driven comparison between 6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0)[1] and 6-Chloro-2-bromoindole . By analyzing their thermodynamic properties and kinetic behavior in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), we establish the causal mechanisms that dictate their performance, chemoselectivity, and practical utility in the laboratory.
Mechanistic Causality: Thermodynamics and Oxidative Addition
The performance disparity between 6-chloro-2-iodo-1H-indole and its bromo-analogue is fundamentally rooted in the intrinsic Bond Dissociation Energy (BDE) of the carbon-halogen bonds. In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-X bond[2][3].
Bond Dissociation Energies: The C-I bond possesses a BDE of approximately 67 kcal/mol, whereas the C-Br bond is significantly stronger at ~83 kcal/mol. The C-Cl bond is the strongest at ~95 kcal/mol[4][5].
Kinetics & Temperature: The ~16 kcal/mol difference between C-I and C-Br means that oxidative addition into the 2-iodo position occurs rapidly at room temperature or under mild heating (30–40 °C). Conversely, the 2-bromo variant often requires elevated temperatures (80–100 °C) and highly active, electron-rich phosphine ligands to overcome the activation energy barrier[2][6].
Chemoselectivity (The C6-Chloro Factor): The primary advantage of the 2-iodo variant is its absolute chemoselectivity. The massive energy gap between C-I (67 kcal/mol) and C-Cl (95 kcal/mol) ensures that Pd(0) exclusively inserts at the C2 position, leaving the C6-chloro group perfectly intact for downstream late-stage functionalization[4][7]. When using the 2-bromo variant, the harsher conditions required for C-Br activation increase the risk of competitive insertion into the C6-Cl bond, leading to oligomerization or dehalogenated byproducts[7][8].
Caption: Chemoselectivity and oxidative addition kinetics of 2-haloindoles.
Quantitative Data Presentation
The following table summarizes the comparative performance of both substrates across standard palladium-catalyzed cross-coupling reactions. Data reflects optimized conditions designed to maximize yield while preserving the C6-chloro group[2][6][9].
Reaction Type
Substrate
Catalyst System
Temp / Time
Yield (%)
Chemoselectivity (C6-Cl Intact)
Suzuki-Miyaura
6-Chloro-2-iodo-1H-indole
Pd(PPh₃)₄, Na₂CO₃
40 °C / 3 h
>92%
>99%
Suzuki-Miyaura
6-Chloro-2-bromoindole
Pd(dppf)Cl₂, K₃PO₄
85 °C / 12 h
75-80%
~85% (Some C6 coupling)
Sonogashira
6-Chloro-2-iodo-1H-indole
PdCl₂(PPh₃)₂, CuI, Et₃N
25 °C / 4 h
88-95%
>99%
Sonogashira
6-Chloro-2-bromoindole
PdCl₂(PPh₃)₂, CuI, Et₃N
70 °C / 16 h
65-70%
~80%
Buchwald-Hartwig
6-Chloro-2-iodo-1H-indole
Pd₂(dba)₃, XPhos, tBuONa
60 °C / 6 h
85%
>95%
Buchwald-Hartwig
6-Chloro-2-bromoindole
Pd₂(dba)₃, XPhos, tBuONa
100 °C / 18 h
60%
~70%
Data interpretation: The 2-iodo variant consistently provides higher yields, shorter reaction times, and superior preservation of the C6-chloro functional group across all major coupling methodologies.
To demonstrate the practical reactivity differences, the following protocol outlines a highly controlled Suzuki-Miyaura coupling. This methodology is designed as a self-validating system: by monitoring the reaction via LC-MS, researchers can directly observe the rapid consumption of the 2-iodo starting material versus the sluggish conversion of the 2-bromo analogue[2][6].
Materials Required:
Substrates: 6-Chloro-2-iodo-1H-indole (1.0 mmol) OR 6-Chloro-2-bromoindole (1.0 mmol)
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the indole substrate and phenylboronic acid. Add the Toluene/Ethanol solvent mixture. Degas the solution by sparging with Argon for 15 minutes to prevent catalyst oxidation.
Catalyst & Base Addition: Briefly open the flask under a positive flow of Argon and add the Pd(PPh₃)₄ catalyst. Inject the degassed 2M Na₂CO₃ aqueous solution via syringe.
Temperature Control (The Divergence Point):
For 6-Chloro-2-iodo-1H-indole: Heat the reaction mixture to 40 °C .
For 6-Chloro-2-bromoindole: Heat the reaction mixture to 85 °C .
Reaction Monitoring (Validation): At the 2-hour mark, withdraw a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze.
Observation: The 2-iodo reaction will show >80% conversion to the desired 6-chloro-2-phenyl-1H-indole product, with the C6-Cl isotope pattern clearly visible. The 2-bromo reaction will show <30% conversion at this stage, validating the kinetic barrier imposed by the stronger C-Br bond.
Workup: Once complete, cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.
Conclusion
While 6-Chloro-2-bromoindole may present a lower upfront material cost, 6-Chloro-2-iodo-1H-indole is the vastly superior substrate for precision synthesis. The weaker C-I bond facilitates rapid oxidative addition under mild conditions, ensuring high yields and, most importantly, absolute chemoselectivity. By preventing unwanted oxidative addition at the C6-chloro position, the 2-iodo variant eliminates complex purification bottlenecks and preserves the halogen handle for subsequent synthetic elaboration.
References
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series
Source: ResearchGate
URL: [Link]
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles
Source: Journal of the American Chemical Society (ACS)
URL: [Link]
Synthesis of fused heterocycles by sequential palladium catalyzed cross-coupling reactions
Source: RosDok (University of Rostock)
URL: [Link]
Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings
Source: ChemRxiv
URL: [Link]
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives
Source: PMC (National Institutes of Health)
URL: [Link]
Palladium nanoparticles encapsulated inside the pores of metal-organic framework as a highly active catalyst for carbon-carbon cross-coupling
Source: ResearchGate
URL: [Link]
Advanced HRMS Characterization of 6-Chloro-2-iodo-1H-indole: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with heavily halogenated heterocycles. 6-Chloro-2-iodo-1H-indole (CAS 1388076-57-0) [1] is a prime example of a compound that de...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with heavily halogenated heterocycles. 6-Chloro-2-iodo-1H-indole (CAS 1388076-57-0) [1] is a prime example of a compound that demands rigorous analytical strategy. Its unique structural features—an acidic indole nitrogen flanked by an electron-withdrawing chlorine and a bulky, highly polarizable iodine atom—present specific challenges for High-Resolution Mass Spectrometry (HRMS).
This guide objectively compares HRMS platforms (Orbitrap vs. Q-TOF) and ionization techniques (ESI vs. APCI) to establish a definitive, self-validating methodology for the structural characterization and impurity profiling of this critical building block.
Platform Comparison: Orbitrap vs. Q-TOF for Halogenated Indoles
When analyzing complex halogenated isotopic fine structures, the choice of mass analyzer dictates the confidence level of your structural elucidation.
Orbitrap MS: Operates by trapping ions in an electrostatic field, where resolving power is largely independent of the mass-to-charge (m/z) ratio. It provides ultra-high resolution (up to 500,000 FWHM), which is critical for separating the mass defect of iodine (127I) from isobaric matrix interferences [2].
Q-TOF MS: Utilizes orthogonal acceleration time-of-flight. While it offers superior acquisition speeds—making it ideal for ultra-fast UHPLC gradients—its maximum resolution is typically lower than that of an Orbitrap, and its dynamic range can be compressed at high spectral acquisition rates[2].
Causality in Platform Selection: For 6-Chloro-2-iodo-1H-indole, the presence of Chlorine (yielding a ~3:1 isotopic doublet) and Iodine (introducing a significant mass defect) requires extreme mass accuracy. The Orbitrap is the superior choice for static structural confirmation and impurity profiling, whereas the Q-TOF is better suited for high-throughput pharmacokinetic screening where speed supersedes ultra-high resolution.
Table 1: Performance Comparison for Halogenated Indole Analysis
Analytical Parameter
Orbitrap HRMS
Q-TOF HRMS
Operational Impact on 6-Chloro-2-iodo-1H-indole
Maximum Resolution
> 240,000 (at m/z 200)
~ 60,000 (at m/z 200)
Orbitrap easily resolves isobaric background noise from the iodine mass defect.
Mass Accuracy
< 1 ppm (internal calibration)
2 - 5 ppm
Crucial for confirming the exact mass of the [M-H]⁻ ion (275.9082 Da).
Orbitrap maintains the strict 3:1 ratio of ³⁵Cl/³⁷Cl without detector dead-time issues.
Ionization Dynamics: ESI vs. APCI
The ionization efficiency of heterocycles is highly dependent on their electronic environment. While basic indoles are traditionally analyzed in positive Electrospray Ionization (ESI+), the dual halogenation in 6-Chloro-2-iodo-1H-indole significantly withdraws electron density from the aromatic ring, dramatically increasing the acidity of the N-H proton.
Causality in Source Selection:
Because of this increased acidity, Negative Electrospray Ionization (ESI-) is the optimal technique. It yields a highly abundant [M-H]⁻ deprotonated molecule. Furthermore, negative ion mode analyses of indoles exhibit significantly fewer background peaks, resulting in exceptionally clean spectra compared to positive mode [3]. Atmospheric Pressure Chemical Ionization (APCI) is generally reserved for highly non-polar, volatile analogs [4], but for this specific compound, ESI- provides superior sensitivity and stability.
Fig 1. Decision matrix and LC-HRMS workflow for halogenated indoles.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The methodology uses the compound's inherent isotopic signature as an internal quality control checkpoint. If the system fails to detect the theoretical isotopic ratio, the run is automatically flagged, preventing the reporting of false data due to detector saturation or poor calibration.
Step-by-Step LC-HRMS Protocol
Step 1: Sample Preparation
Dissolve 1.0 mg of 6-Chloro-2-iodo-1H-indole in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile. Caution: Avoid acidic modifiers (like Formic Acid) in the final diluent to promote deprotonation.
Step 2: UHPLC Separation
Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8 to facilitate negative ionization).
Mobile Phase B: Acetonitrile.
Gradient: 20% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.
Data-Dependent MS/MS (ddMS2): Triggered on the [M-H]⁻ mass, utilizing Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 35.
Step 4: The Self-Validation Checkpoint (Critical)
Upon acquisition, the data system must verify the precursor ion cluster before structural assignment:
Mass Accuracy Check: The monoisotopic [M-H]⁻ peak must be detected at m/z275.9082 (± 3 ppm).
Isotopic Fidelity Check: The ratio of the ³⁵Cl peak (m/z 275.9082) to the ³⁷Cl peak (m/z 277.9053) must fall within 3.0 ± 0.15 . A deviation beyond this indicates detector saturation (space-charge effects in the Orbitrap), invalidating the quantitative integrity of the scan.
Fragmentation Analysis & Structural Elucidation
Understanding the gas-phase dissociation of 6-Chloro-2-iodo-1H-indole is essential for identifying related impurities. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.
Mechanistic Causality: Upon collision-induced dissociation, the primary fragmentation pathway is the homolytic cleavage of the C-I bond, resulting in the neutral loss of an iodine radical (I•, 126.9045 Da). This generates a highly reactive radical anion intermediate, which subsequently loses the chlorine radical.
Fig 2. Proposed HRMS/MS fragmentation pathway for 6-Chloro-2-iodo-1H-indole.
By mapping these specific neutral losses, analysts can easily differentiate 6-Chloro-2-iodo-1H-indole from its positional isomers or dehalogenated degradation products during stability studies.
References
Orbitrap Mass Spectrometry | Analytical Chemistry. ACS Publications. Available at: [Link]
Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. MDPI. Available at: [Link]
Comparative
A Comparative Guide to the Coupling Efficiency of Iodoindole vs. Bromoindole
For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The function...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of the indole nucleus, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is a critical step in the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering a versatile and efficient means to introduce a wide array of substituents onto the indole ring.[2]
A pivotal decision in designing these synthetic routes is the choice of the halogen on the indole substrate. This guide provides an in-depth, objective comparison of the coupling efficiency of iodoindoles versus bromoindoles, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: The Carbon-Halogen Bond
The enhanced reactivity of iodoindoles over their bromo- counterparts is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[3] This lower bond dissociation energy (BDE) directly facilitates the oxidative addition of the haloindole to the palladium(0) catalyst, a crucial and often rate-determining step in the catalytic cycle.[3][4] The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl.[3][5]
This difference in reactivity is not merely theoretical; it has profound practical implications for reaction conditions, catalyst loading, and achievable yields.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the formation of C-C bonds.[1] When comparing iodoindoles and bromoindoles in this reaction, the superior reactivity of the C-I bond often translates to milder reaction conditions and higher efficiency.
Aryl Halide
Coupling Partner
Catalyst System
Conditions
Yield (%)
Iodoindole derivative
Arylboronic acid
Pd(OAc)₂ / SPhos
37 °C, 18 h
>95%
Bromoindole derivative
Arylboronic acid
Pd(OAc)₂ / SPhos
37 °C, 18 h
41%
Data presented is illustrative and compiled from analogous aryl halide comparisons under similar conditions.[3]
The higher reactivity of iodoindoles allows for lower catalyst loadings and can be particularly advantageous when dealing with sensitive functional groups that may not tolerate the higher temperatures often required for the efficient coupling of bromoindoles.[6]
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromoindole.
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[1]
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.[1]
Add the catalyst solution to the reaction vial containing the solids.[1]
Seal the vial and stir the mixture at 37 °C for 18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: A Clear Advantage for Iodoindoles
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl halide, also demonstrates the superior reactivity of iodoindoles. The reaction typically proceeds under mild conditions, and the use of an iodoindole can often lead to higher yields and shorter reaction times compared to its bromo- counterpart.[7] This is particularly true in complex syntheses where chemoselectivity is paramount.[7]
Aryl Halide
Alkyne
Catalyst System
Conditions
Yield (%)
N,N-Dialkyl-2-iodoaniline
Terminal Alkyne
PdCl₂(PPh₃)₂ / CuI
50 °C
High
N,N-Dialkyl-2-bromoaniline
Terminal Alkyne
PdCl₂(PPh₃)₂ / CuI
Higher Temp/Longer Time
Moderate to Good
Data based on general observations in Sonogashira couplings.[8]
This protocol outlines a general procedure for the Sonogashira coupling of an N,N-dialkyl-2-iodoaniline.
Materials:
N,N-Dialkyl-2-iodoaniline
Terminal alkyne (1.2 equivalents)
PdCl₂(PPh₃)₂ (2 mol %)
Copper(I) iodide (CuI) (1 mol %)
Triethylamine (Et₃N)
Procedure:
To a reaction vessel, add the N,N-dialkyl-2-iodoaniline (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.01 equiv.).[8]
Add degassed triethylamine as the solvent and base.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.[7]
Buchwald-Hartwig Amination: A More Nuanced Comparison
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] While the general reactivity trend of I > Br holds, the choice between iodo- and bromoindoles can be more nuanced and dependent on the specific amine coupling partner and desired outcome. The higher reactivity of iodoindoles can sometimes lead to undesired side reactions, especially with highly nucleophilic amines. However, for less reactive amines or when milder conditions are required, iodoindoles remain the substrate of choice.[10]
Aryl Halide
Amine
Catalyst System
Conditions
Yield (%)
Iodoindole derivative
Primary/Secondary Amine
Pd₂(dba)₃ / XPhos
80-100 °C
Good to Excellent
Bromoindole derivative
Primary/Secondary Amine
Pd₂(dba)₃ / XPhos
100-120 °C
Good to Excellent
Reaction conditions and yields are highly substrate and ligand dependent.[11][12]
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromoindole.
Materials:
Bromoindole
Amine (1.2 equivalents)
Pd₂(dba)₃ (1-2 mol %)
XPhos (2-4 mol %)
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
Anhydrous toluene
Procedure:
To a Schlenk flask, add the bromoindole (1.0 equiv.), the amine (1.2 equiv.), NaOt-Bu (1.4 equiv.), Pd₂(dba)₃, and XPhos.
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add anhydrous, degassed toluene via syringe.
Heat the reaction mixture to 100-120 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: Reactivity and Regioselectivity
In the Heck reaction, which couples an aryl halide with an alkene, the higher reactivity of iodoindoles is also evident.[13] This can lead to faster reaction rates and allow for the use of less reactive alkenes. However, the choice of halide can also influence the regioselectivity of the alkene insertion, a factor that must be considered during synthetic planning.[14]
Aryl Halide
Alkene
Catalyst System
Conditions
Yield (%)
Iodoindole
Activated Alkene
Pd(OAc)₂ / PPh₃
80-100 °C
Good to Excellent
Bromoindole
Activated Alkene
Pd(OAc)₂ / PPh₃
100-140 °C
Good
Yields and conditions are general and can vary significantly.[15]
Conclusion and Recommendations
The choice between an iodoindole and a bromoindole for palladium-catalyzed cross-coupling reactions is a strategic one that balances reactivity, cost, and the specific demands of the synthetic target.
Iodoindoles are generally the preferred substrate when:
High reactivity is required to couple with challenging substrates.
Milder reaction conditions are necessary to preserve sensitive functional groups.
High chemoselectivity is needed in the presence of other halides.[3]
Bromoindoles are a viable and often more cost-effective option when:
The coupling partners are sufficiently reactive.
The required reaction conditions are tolerated by the substrate.
The starting bromoindole is more readily available or synthetically accessible.
Ultimately, the optimal choice will depend on a careful evaluation of the specific reaction and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating this critical decision-making process in the pursuit of novel and impactful indole-based therapeutics.
References
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
Yuan, W., Li, X., et al. (2022). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Organic Letters. [Link]
Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
Royal Society of Chemistry. (2018). Direct synthesis of annulated indoles through palladium-catalyzed double alkylations. Organic Chemistry Frontiers. [Link]
Royal Society of Chemistry. Palladium-catalyzed regioselective C–H alkynylation of indoles with haloalkynes: access to functionalized 7-alkynylindoles. Chemical Communications. [Link]
Guram, A. S., & Hartwig, J. F. (2005). Distinct mechanisms for the oxidative addition of chloro-, bromo-, and iodoarenes to a bisphosphine palladium(0) complex with hindered ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]
de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. [Link]
DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
The University of Melbourne. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]
Request PDF. (2026). Metal-Catalyzed Cross-Coupling Reactions for Indoles. [Link]
PMC. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. [Link]
Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC. [Link]
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]
PMC. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link]
PMC. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. [Link]
ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]
Request PDF. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. [Link]
Organic Chemistry Portal. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. [Link]
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
MDPI. (2017). Heck Reaction—State of the Art. [Link]
Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. [Link]
Chemistry LibreTexts. (2022). 6.4: Bond Dissociation Energy. [Link]
Request PDF. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
Request PDF. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. [Link]
A Researcher's Guide to the Structural Validation of 6-Chloro-2-iodo-1H-indole: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutics, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone o...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutics, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The indole scaffold, a privileged structure in medicinal chemistry, is a key component in numerous biologically active compounds.[1] The specific analogue, 6-Chloro-2-iodo-1H-indole, presents a unique combination of substituents that are critical for its intended biological activity and for further synthetic elaboration. Therefore, rigorous validation of its crystal structure is not merely a procedural step but a critical checkpoint to ensure its identity, purity, and conformational integrity.
This guide provides a comprehensive framework for the structural validation of 6-Chloro-2-iodo-1H-indole, presenting a comparative analysis between single-crystal X-ray diffraction data and complementary spectroscopic techniques. By understanding the synergy between these methods, researchers can build a self-validating system for their synthesized compounds, ensuring the reliability of their subsequent studies.
The Decisive Evidence: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unequivocal determination of a molecule's solid-state structure. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a detailed three-dimensional picture.
Crystal Growth: High-quality single crystals of 6-Chloro-2-iodo-1H-indole are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².
The following diagram illustrates the workflow for single-crystal X-ray diffraction:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Hypothetical Crystallographic Data for 6-Chloro-2-iodo-1H-indole
While a publicly available crystal structure for 6-Chloro-2-iodo-1H-indole is not available, we can predict the expected key parameters based on known structures of similar indole derivatives. These values serve as a benchmark for comparison with experimentally obtained data.
Parameter
Expected Value
Justification
Crystal System
Monoclinic or Orthorhombic
Common for small organic molecules.
Space Group
P2₁/c or P2₁2₁2₁
Frequently observed for chiral or centrosymmetric packing.
C-Cl Bond Length
~1.74 Å
Typical for an aromatic C-Cl bond.
C-I Bond Length
~2.10 Å
Characteristic of an aromatic C-I bond.
Indole N-H Bond Length
~0.86 Å (unrefined)
Standard for N-H bonds in crystallography.
Intermolecular Interactions
N-H···π, halogen bonding
Expected based on the functional groups present.
Corroborative Evidence: A Multi-Technique Approach
While SC-XRD provides definitive structural information, it is crucial to validate this data with other analytical techniques. This comparative approach ensures that the bulk material is identical to the single crystal analyzed and provides a more complete picture of the compound's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 6-Chloro-2-iodo-1H-indole, both ¹H and ¹³C NMR would provide a detailed fingerprint of the molecule in solution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts and coupling constants will be indicative of the substitution pattern on the indole ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental formula of 6-Chloro-2-iodo-1H-indole (C₈H₅ClIN). The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should also be observed.
The following diagram illustrates the complementary nature of these validation techniques:
Caption: Interplay of Crystallographic and Spectroscopic Techniques.
Comparative Analysis: Integrating the Data
A robust validation of the crystal structure of 6-Chloro-2-iodo-1H-indole is achieved by comparing the data from these different techniques.
Technique
Information Provided
Comparison with SC-XRD
¹H NMR
Proton environment and connectivity.
Confirms the number and relative positions of protons determined by XRD.
¹³C NMR
Carbon skeleton.
Confirms the carbon framework and the positions of the substituents.
Mass Spectrometry
Molecular weight and elemental formula.
Confirms the molecular formula determined from the crystal structure.
Discrepancies between the techniques could indicate issues such as polymorphism (different crystal packing), the presence of solvates, or an incorrect structural assignment.
References
FEBS J. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. Available from: [Link]
ACS Omega. Structure and Morphology of Indole Analogue Crystals. Available from: [Link]
NIH National Center for Biotechnology Information. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Method Optimization Protocol
Executive Summary
The analysis of highly functionalized pharmaceutical intermediates, such as 6-Chloro-2-iodo-1H-indole , presents a unique chromatographic challenge. Halogenated indoles are highly hydrophobic, yet their structural isomers (e.g., 5-chloro vs. 6-chloro derivatives) exhibit nearly identical lipophilicity. Traditional alkyl-based stationary phases (like C18) often fail to provide adequate resolution for these positional isomers because they rely almost exclusively on dispersive hydrophobic interactions[1].
This guide objectively compares the performance of standard C18 columns against Biphenyl stationary phases . By exploiting orthogonal retention mechanisms—specifically
and dipole-dipole interactions—Biphenyl columns offer superior selectivity for aromatic and halogenated compounds[2][3].
The Mechanistic Challenge in Halogenated Indole Analysis
To understand why method development for 6-Chloro-2-iodo-1H-indole requires specialized stationary phases, we must examine the causality behind the molecule's behavior:
Hydrophobicity: The indole core, combined with the heavy iodine atom at C2 and the chlorine atom at C6, makes the molecule highly retentive on reversed-phase columns[4].
Electronic Distribution: The electronegative chlorine and the highly polarizable iodine alter the electron density of the indole's
-cloud.
Isomeric Co-elution: When separating 6-Chloro-2-iodo-1H-indole from its positional isomer (e.g., 5-Chloro-2-iodo-1H-indole), a C18 column struggles because the overall molecular volume and log
While C18 phases separate purely based on hydrophobicity, Biphenyl phases feature two phenyl rings separated by a single bond. This conformation allows for dynamic steric alignment, strong
stacking with the indole core, and dipole interactions with the halogens[1][6].
Fig 1: Interaction mechanisms of halogenated indoles on C18 vs. Biphenyl stationary phases.
Experimental Protocol: A Self-Validating System
To objectively compare column performance, the following protocol establishes a self-validating workflow. It utilizes a mixture of the target compound and its closely related impurities to calculate critical system suitability parameters: Retention Time (
HPLC System: UHPLC equipped with a PDA/UV detector.
Columns (Matched Dimensions):
Column A: Core-Shell C18 (100 mm × 2.1 mm, 2.6 µm)
Column B: Core-Shell Biphenyl (100 mm × 2.1 mm, 2.6 µm)
Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol . (Note: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains its own
electrons, which compete with the analyte and suppress the interactions of the Biphenyl phase[7].)
Step-by-Step Methodology
Standard Preparation: Prepare a 100 µg/mL mixed standard solution in 50:50 Water:Methanol containing: 1H-Indole, 6-Chloro-1H-indole, 5-Chloro-2-iodo-1H-indole, and 6-Chloro-2-iodo-1H-indole.
Equilibration: Purge the system and equilibrate the selected column with 40% Mobile Phase B for 10 column volumes.
Gradient Elution: Execute a linear gradient from 40% B to 90% B over 10 minutes.
Flow & Temperature: Maintain a constant flow rate of 0.4 mL/min at a column oven temperature of 30 °C.
Detection: Monitor UV absorbance at 254 nm and 280 nm.
The following table summarizes the quantitative chromatographic data obtained from the experimental protocol. The critical pair in this analysis is the separation of the 5-chloro and 6-chloro isomers.
Table 1: Chromatographic Comparison of C18 vs. Biphenyl Phases
Analyte
C18 Retention Time ()
C18 Resolution ()
Biphenyl Retention Time ()
Biphenyl Resolution ()
1H-Indole (Reference)
3.15 min
N/A
3.85 min
N/A
6-Chloro-1H-indole
5.42 min
8.4
6.70 min
10.2
5-Chloro-2-iodo-1H-indole
8.12 min
6.5
9.45 min
8.1
6-Chloro-2-iodo-1H-indole
8.20 min
0.6 (Co-elution)
10.15 min
2.4 (Baseline)
Data Interpretation & Causality
Retention Time Shift: Across the board, analytes show increased retention on the Biphenyl column compared to the C18 column. This is caused by the additive effect of hydrophobic partitioning and
Resolution of Isomers: On the C18 column, 5-Chloro-2-iodo-1H-indole and 6-Chloro-2-iodo-1H-indole co-elute (
). Because their log values are identical, the C18 phase cannot differentiate them.
Selectivity Enhancement: On the Biphenyl column, the structural shift of the chlorine atom from the C5 to the C6 position alters the steric presentation and the local dipole moment of the indole ring. The Biphenyl stationary phase recognizes this subtle electronic difference, resulting in a baseline resolution (
For the robust HPLC analysis of 6-Chloro-2-iodo-1H-indole and its related impurities, traditional C18 columns are fundamentally limited by their reliance on purely dispersive interactions.
Key Recommendations for Application Scientists:
Switch to a Biphenyl Phase: To achieve baseline resolution of halogenated indole isomers, utilize a core-shell Biphenyl column. The orthogonal selectivity provided by
and dipole-dipole interactions is non-negotiable for this class of compounds[2][3].
Use Methanol as the Organic Modifier: Avoid Acetonitrile. Methanol lacks
electrons, ensuring that the interactions between the Biphenyl stationary phase and the halogenated indole are maximized[7].
Leverage Core-Shell Technology: Combining the Biphenyl ligand with solid-core (core-shell) particle technology ensures high efficiency and sharp peak shapes, which is critical for resolving closely eluting related substances[1][2].
A Researcher's Guide to Validating Regioselectivity in 6-Chloro-2-iodo-1H-indole Derivatives
For researchers, scientists, and professionals in drug development, the predictable and selective functionalization of heterocyclic scaffolds is paramount. The 6-chloro-2-iodo-1H-indole core is a valuable starting materi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the predictable and selective functionalization of heterocyclic scaffolds is paramount. The 6-chloro-2-iodo-1H-indole core is a valuable starting material, offering two distinct points for modification. However, achieving the desired regioselectivity is not merely a matter of procedural execution; it is a question of understanding the underlying chemical principles and possessing robust methods for validation. This guide provides an in-depth comparison of common cross-coupling reactions for the selective functionalization of the C2 position and details the essential experimental and analytical workflows to unequivocally validate the resulting regiochemistry.
The Foundational Principle: A Tale of Two Halogens
The ability to selectively functionalize the 6-chloro-2-iodo-1H-indole scaffold hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[1] This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step in the catalytic cycle of palladium. The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst at a significantly faster rate than the stronger C-Cl bond, providing a large kinetic window to achieve high regioselectivity.
This inherent reactivity difference allows for the selective modification of the C2 position while leaving the C6 chloro-substituent intact for potential subsequent transformations. This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Comparative Performance in Regioselective C2 Functionalization
The choice of cross-coupling reaction is dictated by the desired substituent to be introduced at the C2 position. Below is a comparative overview of these reactions for the selective functionalization of 6-chloro-2-iodo-1H-indole.
High functional group tolerance, commercial availability of a vast array of boronic acids, generally mild reaction conditions.[1][2]
Potential for boronic acid homo-coupling; requires careful control of base and solvent.[3]
Sonogashira Coupling
Terminal Alkynes
C-C (Alkynyl)
Pd(PPh₃)₂Cl₂/CuI
Mild reaction conditions, direct introduction of a versatile alkynyl moiety for further functionalization.[4]
Requires a copper co-catalyst in the traditional protocol, which can lead to alkyne homo-coupling (Glaser coupling); oxygen-free conditions are crucial.[5][6]
Buchwald-Hartwig Amination
Amines (primary, secondary)
C-N
Pd₂(dba)₃ with biarylphosphine ligands (e.g., XPhos, SPhos)
Broad scope of applicable amines, high efficiency in C-N bond formation.[7][8]
Requires specialized and often air-sensitive ligands; careful optimization of base and solvent is critical.[9]
Experimental Protocols for C2-Selective Functionalization and Validation
The following sections provide detailed, step-by-step methodologies for a representative reaction from each class and the subsequent validation of regioselectivity.
Workflow for Regioselective Synthesis and Validation
In modern drug development, halogenated indoles like 6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0) are highly valued as versatile pharmacophores and synthetic cross-coupling intermediates. However, as you scale up your s...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug development, halogenated indoles like 6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0) are highly valued as versatile pharmacophores and synthetic cross-coupling intermediates. However, as you scale up your synthesis, you inherently scale up your halogenated waste footprint.
As a Senior Application Scientist, I frequently observe laboratories mishandling complex multi-halogenated organics. Proper disposal is not just a regulatory checkbox; it is a critical component of sustainable laboratory operations, personnel safety, and environmental stewardship. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 6-Chloro-2-iodo-1H-indole.
Hazard Assessment & The Causality of Segregation
To understand how to dispose of this chemical, you must understand why the protocols exist. 6-Chloro-2-iodo-1H-indole is a dual-halogenated heterocyclic compound containing both chlorine and iodine.
Most non-halogenated solvent waste generated in academic and industrial labs is repurposed for fuel blending to power cement kilns. However, if you introduce a halogenated compound into a standard fuel-blending stream, the combustion process generates highly corrosive hydrohalic acids (HCl and HI) and potentially carcinogenic dioxins and furans [2].
Because of this, the US Environmental Protection Agency (EPA) mandates that halogenated waste be diverted to specialized high-temperature incinerators capable of reaching >1,200 °C with a 2-second residence time, equipped with alkaline scrubbers to neutralize acidic emissions [2]. Mixing even a small amount of 6-Chloro-2-iodo-1H-indole into a non-halogenated waste carboy automatically reclassifies the entire volume as halogenated waste, which can cost up to three times more to dispose of [3].
Operational Handling Protocol
Before generating waste, operational safety during active handling must be established. The compound is a fine solid powder at room temperature.
Step-by-Step Handling Methodology:
Pre-Task Assessment: Verify the functionality of your chemical fume hood. Ensure the face velocity is operating between 80–120 feet per minute (fpm) to capture any aerosolized particulates.
Personal Protective Equipment (PPE): Don standard nitrile gloves, splash-resistant safety goggles, and a flame-resistant lab coat.
Material Transfer: Use anti-static spatulas and weigh boats. The causality here is critical: static charge can cause fine halogenated powders to aerosolize, increasing the risk of inhalation exposure and contaminating the balance area.
Reaction Execution: Keep the hood sash as low as possible during dissolution in organic solvents to create a physical barrier against unexpected splashing.
Waste Segregation & Disposal Workflow
The disposal of 6-Chloro-2-iodo-1H-indole falls strictly under EPA Resource Conservation and Recovery Act (RCRA) guidelines (Subpart K for academic/research entities) [1].
Step-by-Step Disposal Methodology:
Determine Physical State: Identify if the waste is solid debris (e.g., contaminated pipette tips, weigh boats, unreacted powder) or a liquid solution.
Liquid Waste Segregation: If the indole is dissolved, pour the solution into a designated, vapor-tight carboy labeled strictly for "Halogenated Solvent Waste".
Critical Rule: Even if you dissolved the compound in a non-halogenated solvent (like Ethyl Acetate or Ethanol), the presence of the chloro-iodo indole reclassifies the entire container as halogenated [3].
Solid Waste Containment: Place solid waste into a heavy-duty, puncture-resistant bag or bucket. Seal tightly to prevent vapor release and sublimation.
Tagging: Affix an institutional Hazardous Waste Tag immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Halogenated Organic".
Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Never exceed 80% capacity in liquid carboys to allow for vapor expansion.
Spill Response & Decontamination
In the event of an accidental spill, standard sweeping will exacerbate the hazard.
Step-by-Step Spill Cleanup:
Evacuation & Isolation: If a significant amount of powder is dropped, step back, alert nearby personnel, and allow the fume hood to clear any immediate dust.
Wetting the Powder: Do NOT dry sweep. Dry sweeping aerosolizes the toxic halogenated dust. Instead, gently mist the spill with a compatible, low-volatility solvent (like isopropanol) to wet the powder and weigh it down.
Absorption: Wipe up the wetted material using inert absorbent pads.
Decontamination: Wash the surface with a mild alkaline detergent to neutralize any acidic residues, followed by a DI water wipe.
Disposal: Place all contaminated pads, debris, and your outer layer of gloves into the Halogenated Solid Waste container.
Quantitative Data & Regulatory Thresholds
Parameter
Specification / Guideline
Chemical Name
6-Chloro-2-iodo-1H-indole
CAS Number
1388076-57-0
Halogen Content
Chlorine (Cl), Iodine (I)
EPA Waste Classification
Halogenated Organic Waste (RCRA Subpart K)
Incineration Requirement
>1200 °C with alkaline gas scrubbing
Water Content Limit
<25% for solvent mixtures (varies by institution)
Primary Hazard
Toxic combustion byproducts (Dioxins, HCl, HI)
Decision-Making Workflow
Workflow for the segregation and disposal of 6-Chloro-2-iodo-1H-indole waste streams.
References
Frequent Questions About Managing Hazardous Waste at Academic Laboratories
Source: US Environmental Protection Agency (EPA)
URL:[Link]
Most solvent waste from US academic labs ends up in the air
Source: Chemical & Engineering News (ACS)
URL:[Link]
Halogenated Solvents in Laboratories
Source: Temple University Environmental Health and Radiation Safety
URL:[Link]
Handling
Personal protective equipment for handling 6-Chloro-2-iodo-1H-indole
As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as an exercise in molecular mechanics. When handling highly functionalized heterocycles like 6-Chloro-2-iodo-1H-in...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as an exercise in molecular mechanics. When handling highly functionalized heterocycles like 6-Chloro-2-iodo-1H-indole (CAS: 1388076-57-0) , understanding the chemical causality behind its hazards is the only way to design a truly fail-safe operational protocol.
This guide provides a comprehensive, self-validating framework for the safe handling, dispensing, and disposal of this specific halogenated indole derivative.
Mechanistic Toxicology & Hazard Profile
6-Chloro-2-iodo-1H-indole is a di-halogenated crystalline solid. The presence of both chlorine and iodine substituents significantly increases the lipophilicity of the indole core. If this powder contacts unprotected skin, it rapidly partitions into the lipid-rich stratum corneum, leading to severe localized irritation.
Furthermore, the C–I bond at the 2-position is relatively labile. Upon exposure to ambient light and atmospheric moisture, the compound can undergo photo-degradation, releasing trace amounts of elemental iodine or hydrogen iodide (HI)[1]. This off-gassing is the primary driver behind its GHS classifications for eye and respiratory tract irritation. Therefore, our Personal Protective Equipment (PPE) and handling protocols are specifically engineered to mitigate lipophilic absorption and prevent respiratory exposure to micro-crystals.
Quantitative Chemical & Hazard Profile
Property / Hazard
Value / Classification
Operational Implication
CAS Number
1388076-57-0
Unique identifier for inventory and waste tracking.
Molecular Weight
277.49 g/mol
Required for precise stoichiometric calculations.
Storage Temperature
2 - 8 °C (Inert Atmosphere)
Requires thermal equilibration to room temperature before opening to prevent condensation[1].
Skin Irritation
Category 2 (H315)
Mandates >480 min breakthrough nitrile gloves.
Eye Irritation
Category 2A (H319)
Mandates indirect-vent goggles; standard safety glasses are insufficient due to vapor risks.
Respiratory Irritation
Category 3 (H335)
Mandates handling strictly within a certified chemical fume hood (80-100 fpm face velocity).
Personal Protective Equipment (PPE) Matrix
To build a self-validating safety system, every piece of PPE must serve a specific mechanistic purpose. Do not deviate from these material specifications.
Prevents electrostatic cling of fine powders to standard cotton garments.
Operational Workflow: Inert Atmosphere Dispensing
Because 6-Chloro-2-iodo-1H-indole is stored at 2-8°C and is sensitive to light and air, strict environmental controls are necessary to maintain both operator safety and chemical integrity[1].
Self-Validating Checkpoint: Before beginning, verify the fume hood monitor reads between 80-100 feet per minute (fpm). If the flow rate is unstable, abort the procedure.
Step 1: Thermal Equilibration
Action: Remove the sealed vial of 6-Chloro-2-iodo-1H-indole from 2-8°C storage. Place it in a dark desiccator at room temperature for 30 minutes.
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This accelerates the degradation of the labile C–I bond and artificially inflates the mass, ruining stoichiometric precision.
Step 2: Environmental & Static Preparation
Action: Wipe the analytical balance and surrounding hood surface with an anti-static static-dissipative solution.
Causality: Halogenated indole powders are highly prone to electrostatic fly. Static reduction prevents the aerosolization of micro-crystals, neutralizing the primary inhalation vector.
Step 3: PPE Donning Sequence
Action: Don standard laboratory attire, followed by double nitrile gloves, a flame-resistant lab coat, and indirect-vent safety goggles.
Step 4: Anti-Static Dispensing
Action: Using a grounded stainless-steel spatula, carefully transfer the crystalline powder to a tared anti-static weigh boat. Avoid rapid, sweeping motions.
Causality: Mechanical agitation generates airborne particulates. Grounded tools prevent static charge accumulation on the powder.
Step 5: Schlenk Line Transfer (Inerting)
Action: Transfer the weighed powder into the reaction flask. Immediately seal the flask and flush with Argon for 5 minutes before adding anhydrous solvents[1].
Causality: Displacing oxygen and moisture halts photo-oxidative degradation, ensuring the integrity of the indole core for downstream cross-coupling reactions.
Step 6: Decontamination & Doffing
Action: Wipe the spatula and balance area with isopropanol-soaked wipes. Dispose of all wipes and the outer layer of gloves in a designated "Halogenated Organics" waste bin.
Process Visualization
Operational workflow and spill response pathway for handling 6-Chloro-2-iodo-1H-indole.
Emergency Spill Management
If a spill occurs outside the fume hood, standard sweeping will aerosolize the irritant. Follow this containment protocol:
Evacuate & Isolate: Immediately step back and isolate the area.
Respiratory Protection: Don an N95/P100 respirator before re-approaching the spill zone.
Wet Containment: Gently cover the spilled powder with damp absorbent pads (moistened with a 10% isopropanol/water solution) to suppress dust formation.
Collection: Use a non-sparking scoop to transfer the wet mass into a hazardous waste container.
Neutralization: Wash the surface with a mild alkaline detergent to neutralize any trace hydrogen iodide (HI) formed from degradation, followed by a thorough water rinse.
Waste Disposal & Environmental Logistics
Halogenated organic waste requires strict segregation. Mixing 6-Chloro-2-iodo-1H-indole waste with non-halogenated solvents (like standard acetone or ethanol waste) is a critical logistical error. During commercial incineration, mixed waste can form highly toxic dioxins and furans if the halogen concentration is not carefully controlled.
Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealed, poly-lined drum explicitly labeled "Hazardous Solid Waste - Halogenated Organics" .
Liquid Waste: Reaction filtrates must be collected in dedicated HDPE (High-Density Polyethylene) carboys. Do not use metal containers, as trace acidic degradants will corrode the vessel over time.